1-(2-Methoxyethyl)-1-nitrosourea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108278-70-2 |
|---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C4H9N3O3/c1-10-3-2-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) |
InChI Key |
LGTPJLYTRSHHTM-UHFFFAOYSA-N |
SMILES |
COCCN(C(=O)N)N=O |
Canonical SMILES |
COCCN(C(=O)N)N=O |
Other CAS No. |
108278-70-2 |
Synonyms |
1-(2-methyoxyethyl)-1-nitrosourea nitroso-2-methoxyethylurea |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1-(2-Methoxyethyl)-1-nitrosourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of 1-(2-Methoxyethyl)-1-nitrosourea. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-established knowledge of the N-nitrosourea class of compounds. N-nitrosoureas are potent alkylating agents known for their applications in chemotherapy. Their mechanism of action involves the generation of reactive electrophilic species that alkylate DNA and proteins, ultimately leading to cytotoxicity. This guide details the presumed decomposition pathways, potential DNA adducts, and the downstream cellular consequences, including the induction of apoptosis. Furthermore, it provides detailed experimental protocols for the synthesis, stability analysis, cytotoxicity evaluation, and DNA damage assessment of N-nitrosourea compounds, which can be adapted for the study of this compound.
Chemical Properties of this compound
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C4H9N3O3 | Based on chemical structure |
| Molecular Weight | 147.13 g/mol | Calculated from molecular formula |
| Structure | ![]() | Inferred from nomenclature |
| Physical State | Likely a solid at room temperature | General property of similar N-nitrosoureas |
| Solubility | Expected to have some solubility in organic solvents and limited solubility in water. | General property of N-nitrosoureas |
| Stability | Unstable, particularly in aqueous solutions at physiological pH and in the presence of light. The 2-methoxyethyl group may influence the rate of decomposition.[1] | General property of N-nitrosoureas[1] |
| Reactivity | Acts as an alkylating agent upon decomposition. | Characteristic of N-nitrosourea compounds |
Mechanism of Action and Decomposition
The biological activity of this compound is predicated on its chemical decomposition to form reactive electrophiles. This process is typically initiated by the abstraction of the proton from the N3 nitrogen of the urea moiety under physiological conditions.
Decomposition Pathway
The decomposition of N-nitrosoureas in aqueous solution is a critical step in their mechanism of action. The process is spontaneous and does not require enzymatic activation. The proposed decomposition pathway for this compound would likely proceed as follows:
-
Initial Deprotonation: The process begins with the abstraction of the acidic proton from the N3 nitrogen of the urea group.
-
Formation of a Diazohydroxide Intermediate: The resulting anion rearranges to form a diazohydroxide intermediate.
-
Generation of Reactive Species: This intermediate is unstable and decomposes to yield two key reactive species:
-
An alkyldiazonium ion (2-methoxyethyldiazonium ion). This is a potent alkylating agent that can react with nucleophilic sites on biomolecules, most notably DNA.
-
An isocyanate species. This can carbamoylate proteins, particularly lysine residues.
-
The following diagram illustrates the generalized decomposition pathway of an N-nitrosourea compound.
Caption: Generalized decomposition pathway of a N-nitrosourea compound.
DNA Alkylation
The primary cytotoxic effect of N-nitrosoureas is attributed to the alkylation of DNA by the generated alkyldiazonium ion. This reactive species can attack various nucleophilic sites on DNA bases. Common sites of alkylation include:
-
N7-position of guanine: This is often the most frequent site of alkylation.
-
O6-position of guanine: Alkylation at this position is considered to be a particularly mutagenic and cytotoxic lesion.
-
N3-position of adenine.
-
Phosphate backbone.
Alkylation of DNA can lead to several detrimental consequences for the cell, including:
-
Mispairing of bases during DNA replication: For example, O6-alkylguanine can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.
-
Inhibition of DNA replication and transcription: The presence of bulky adducts can stall the cellular machinery responsible for these processes.
-
Induction of DNA strand breaks: The DNA repair mechanisms that attempt to remove the adducts can lead to transient strand breaks. If the damage is extensive, these can become permanent.
-
Formation of DNA cross-links: While less common for monofunctional nitrosoureas, some derivatives can lead to interstrand or intrastrand cross-links, which are highly cytotoxic.[2]
Biological Effects and Signaling Pathways
The DNA damage induced by this compound is expected to trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest and Apoptosis
Upon sensing DNA damage, cells activate complex signaling pathways to halt the cell cycle and allow time for DNA repair. If the damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. Key players in this process include:
-
p53: This tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax).[3]
-
Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8 and caspase-9) are activated in response to pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
The following diagram illustrates a simplified signaling pathway for N-nitrosourea-induced apoptosis.
Caption: Simplified N-nitrosourea-induced apoptosis pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for other N-nitrosourea compounds and may require optimization for this specific molecule.
Synthesis of 1-(2-Alkoxyethyl)-1-nitrosoureas (General Procedure)
Materials:
-
2-Methoxyethylamine
-
Urea
-
Nitrosyl chloride (NOCl) or Sodium nitrite (NaNO2) and an acid (e.g., HCl)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Stirring apparatus
-
Low-temperature reaction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Synthesis of the Urea Precursor:
-
Dissolve 2-methoxyethylamine in an appropriate anhydrous solvent.
-
Add an equimolar amount of urea.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
The formation of 1-(2-methoxyethyl)urea can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
-
Nitrosation:
-
Dissolve the purified 1-(2-methoxyethyl)urea in an anhydrous solvent and cool the solution to -10 to 0 °C in an ice-salt or dry ice-acetone bath.
-
Slowly bubble nitrosyl chloride gas through the solution or add a solution of sodium nitrite in water followed by the dropwise addition of a cooled acid solution, maintaining the low temperature.
-
The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC.
-
After the reaction is complete, the mixture is washed with cold water and brine to remove any unreacted starting materials and inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield the crude this compound.
-
The product should be stored at low temperatures (e.g., -20 °C) and protected from light due to its instability.
-
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Principle:
This method is used to determine the stability of this compound in aqueous solutions over time by monitoring the decrease in the concentration of the parent compound.[1][10][11][12][13]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of acetonitrile and water (the exact ratio may need to be optimized)
-
Aqueous buffer solutions at different pH values (e.g., phosphate buffers at pH 5, 7.4, and 9)
-
Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Prepare the desired aqueous buffer solutions.
-
-
Stability Assay:
-
For each pH to be tested, add a small volume of the stock solution of this compound to a known volume of the pre-warmed buffer solution in a sealed vial to achieve the desired final concentration (e.g., 10 µg/mL).
-
Incubate the vials at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the decomposition by adding an equal volume of cold acetonitrile or by injecting the sample directly into the HPLC system.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compounds with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Monitor the eluent using a UV detector at a wavelength where the nitrosourea has maximum absorbance (this will need to be determined, but a common wavelength for nitrosoureas is around 230-250 nm).
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound against time.
-
The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for the decomposition.
-
The half-life (t1/2) of the compound can be calculated using the equation: t1/2 = 0.693 / k.
-
Cytotoxicity Assessment by MTT Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C, allowing the formazan crystals to form.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Analysis of DNA Adducts by Mass Spectrometry
Principle:
This method involves treating cells with the nitrosourea, isolating the genomic DNA, hydrolyzing the DNA to its constituent nucleosides, and then analyzing the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the modified nucleosides.[5][14][15][16][17]
Materials:
-
Cell culture materials
-
This compound
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (a high-resolution mass spectrometer is preferred)
-
C18 reverse-phase LC column
-
Mobile phases (e.g., water and acetonitrile with a small amount of formic acid)
-
Internal standards (isotopically labeled versions of the expected adducts, if available)
Procedure:
-
Cell Treatment and DNA Isolation:
-
Treat the cultured cells with this compound at a desired concentration for a specific time.
-
Harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
-
DNA Hydrolysis:
-
Quantify the isolated DNA.
-
Digest the DNA to single nucleosides using a cocktail of enzymes. A typical procedure involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate the nucleosides on the C18 column using a gradient of the mobile phases.
-
Perform mass spectrometric analysis in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the expected DNA adducts. The transitions to monitor would be from the protonated molecular ion of the adduct to the protonated base fragment (loss of the deoxyribose sugar).
-
For example, for O6-(2-methoxyethyl)deoxyguanosine, the transition would be from m/z [M+H]+ of the adduct to m/z [M+H-116.0474]+.
-
-
Data Analysis:
-
Identify the adducts based on their retention times and specific mass transitions.
-
Quantify the amount of each adduct by comparing its peak area to that of a known amount of an internal standard or by using a standard curve generated with synthesized adduct standards.
-
Conclusion
This compound belongs to the well-characterized class of N-nitrosourea compounds, which are known for their potent alkylating and cytotoxic properties. Based on the extensive knowledge of this class of agents, it is predicted that this compound will undergo spontaneous decomposition under physiological conditions to generate a 2-methoxyethyldiazonium ion and an isocyanate species. The former is expected to be the primary mediator of its biological activity through the alkylation of DNA, leading to the induction of cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for the synthesis and detailed characterization of the chemical and biological properties of this compound. Further research is warranted to elucidate the specific characteristics of this compound and to explore its potential as a therapeutic agent.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ethylnitrosourea induces neural progenitor cell apoptosis after S-phase accumulation in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of S-Nitrosylation in Apoptosis Resistance and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis of new nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-chloroethyl)-N-nitrosoureas covalently bound to nonionic and monocationic lexitropsin dipeptides. Synthesis, DNA affinity binding characteristics, and reactions with 32P-end-labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]
- 17. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Methoxyethyl)-1-nitrosourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyethyl)-1-nitrosourea is a member of the nitrosourea class of alkylating agents, which are known for their cytotoxic properties. While specific experimental data for this particular compound is limited in publicly available literature, its mechanism of action can be largely inferred from the well-established activities of structurally similar compounds, such as 1-(2-hydroxyethyl)-1-nitrosourea and the broader class of chloroethylnitrosoureas (CENUs). This guide synthesizes the current understanding of how nitrosoureas function, providing a detailed, albeit partially extrapolated, overview of the chemical decomposition, cellular interactions, and cytotoxic effects of this compound. The primary proposed mechanism involves the non-enzymatic decomposition of the molecule to yield reactive intermediates that alkylate DNA, ultimately leading to the formation of cytotoxic interstrand cross-links.
Introduction
Nitrosoureas are a class of chemotherapeutic agents characterized by a nitroso (-N=O) group attached to a urea moiety. They are known for their ability to cross the blood-brain barrier, making them particularly useful in the treatment of brain tumors. The cytotoxic effects of nitrosoureas are primarily attributed to their ability to act as alkylating agents, covalently modifying cellular macromolecules, most notably DNA. This guide focuses on the specific, though less-documented, compound this compound, providing a comprehensive analysis of its presumed mechanism of action based on the extensive research conducted on its chemical analogs.
Proposed Mechanism of Action
The biological activity of this compound is predicated on its chemical instability under physiological conditions, leading to a cascade of reactions that generate cytotoxic species. This process can be broken down into two main stages: chemical decomposition and interaction with cellular targets.
Chemical Decomposition
Nitrosoureas do not require enzymatic activation to become cytotoxic. Under physiological pH and temperature, this compound is proposed to undergo spontaneous decomposition. This process is initiated by the abstraction of a proton from the urea nitrogen, leading to the formation of a diazohydroxide intermediate. This intermediate is unstable and rapidly breaks down to yield two key reactive species: a 2-methoxyethyl-diazonium ion and an isocyanate.
Figure 1. Proposed decomposition pathway of this compound.
The 2-methoxyethyldiazonium ion is a potent electrophile and is considered the primary mediator of the compound's alkylating activity. The isocyanate, on the other hand, is responsible for the carbamoylation of proteins.
Interaction with Cellular Targets
The highly reactive 2-methoxyethyldiazonium ion readily attacks nucleophilic sites on DNA bases. The primary targets for alkylation are the nitrogen and oxygen atoms of purine and pyrimidine bases. While a variety of DNA adducts can be formed, alkylation at the O6-position of guanine is considered to be the most critical lesion for cytotoxicity.
A key feature of many nitrosoureas, particularly the haloethyl derivatives, is their ability to form interstrand DNA cross-links (ICLs).[1][2] This is a two-step process. First, the alkylating agent forms a monoadduct with a DNA base, such as O6-(2-methoxyethyl)guanine. Subsequently, a second reaction can occur where the modified base reacts with a base on the opposing DNA strand, typically a cytosine, forming a covalent bridge between the two strands.[1] These ICLs are highly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[3]
Figure 2. Cellular signaling pathway of this compound leading to apoptosis.
The isocyanate generated during the decomposition of this compound can react with the amino groups of lysine residues in proteins. This process, known as carbamoylation, can lead to the inactivation of various enzymes, including those involved in DNA repair. The inhibition of DNA repair enzymes can potentiate the cytotoxic effects of the DNA alkylation by preventing the removal of the DNA adducts.
Quantitative Data (Inferred)
Due to the lack of specific experimental data for this compound, the following tables present representative quantitative data for structurally related nitrosoureas. This information is intended to provide a general understanding of the potency and activity of this class of compounds.
Table 1: In Vitro Cytotoxicity of Related Nitrosoureas
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| BCNU | P388 | Cell Growth Inhibition | ~6-7 | [4] |
| CCNU | P388 | Cell Growth Inhibition | ~6-7 | [4] |
| HECNU | Murine Bone Marrow | CFU-C Assay | Not specified, dose-dependent inhibition | [5] |
BCNU: 1,3-bis(2-chloroethyl)-1-nitrosourea; CCNU: 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea; HECNU: 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea; CFU-C: Colony-Forming Unit-Granulocyte/Macrophage.
Table 2: DNA Adduct Formation by a Related Nitrosourea (BCNU)
| Adduct Type | Target Site | Significance | Reference |
| Chloroethyl adducts | Guanine-O6 | Precursor to ICLs | [1] |
| Hydroxyethyl adducts | Guanine-N7 | Less cytotoxic | [6] |
| Interstrand Cross-links | G-C pairs | Highly cytotoxic | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to study the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. Experimental workflow for the MTT cell viability assay.
Analysis of DNA Adducts by HPLC-MS/MS
This protocol is for the identification and quantification of DNA adducts formed after treatment with an alkylating agent.
-
DNA Isolation: Treat cultured cells or tissues with this compound. Isolate genomic DNA using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[8]
-
HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column with a gradient elution.[8]
-
Mass Spectrometry Detection: Detect and identify the DNA adducts using tandem mass spectrometry (MS/MS) by monitoring for specific parent-daughter ion transitions.[8]
-
Quantification: Quantify the adducts by comparing their peak areas to those of known standards.
Figure 4. Experimental workflow for the analysis of DNA adducts by HPLC-MS/MS.
Conclusion
The mechanism of action of this compound, while not directly elucidated in the scientific literature, can be confidently inferred from the extensive body of research on related nitrosourea compounds. Its cytotoxic effects are believed to stem from its spontaneous decomposition into reactive alkylating and carbamoylating species. The primary mode of action is the alkylation of DNA, leading to the formation of DNA monoadducts and, crucially, interstrand cross-links that disrupt essential cellular processes and trigger apoptosis. Further experimental studies are warranted to confirm these proposed mechanisms and to fully characterize the pharmacological profile of this specific compound.
References
- 1. DNA cross-linking and monoadduct repair in nitrosourea-treated human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. An analysis of 1-(2-chloroethyl)-1-nitrosourea activity at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The level of DNA interstrand crosslinking in bone marrow parallels the extent of myelosuppression in mice treated with four chloroethylnitrosoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinogenicity of 1-(2-Methoxyethyl)-1-nitrosourea in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carcinogenic potential of 1-(2-Methoxyethyl)-1-nitrosourea, also known as nitrosomethoxyethylurea, in rodent models. The document synthesizes available data on tumor incidence, experimental methodologies, and the underlying mechanisms of action, with a comparative perspective on related nitrosourea compounds.
Executive Summary
This compound is a potent carcinogenic agent in rodent models, demonstrating a capacity to induce tumors in multiple organs. Studies in F344 rats have shown that this compound is a more potent carcinogen than its hydroxylated analog, 1-(2-hydroxyethyl)-1-nitrosourea, leading to earlier mortality in treated animals. The primary mechanism of its carcinogenicity is believed to be through DNA alkylation, a common feature of nitrosourea compounds, which initiates a cascade of cellular events leading to neoplastic transformation. This guide presents the key findings from relevant studies, including quantitative data on tumor induction and detailed experimental protocols.
Quantitative Carcinogenicity Data
The following tables summarize the key quantitative findings from a pivotal study by Lijinsky and Kovatch (1988) comparing the carcinogenic effects of this compound and 1-(2-hydroxyethyl)-1-nitrosourea in F344 rats.
Table 1: Carcinogenicity of this compound in F344 Rats Following Gavage Administration
| Dose Regimen | Sex | Number of Rats | Median Time to Death (Weeks) | Primary Tumor Sites |
| 1.6 mg, twice a week | Male | 20 | 54 | Lung, Colon |
| 1.6 mg, twice a week | Female | 20 | 62 | Lung, Colon |
| 3.2 mg, twice a week | Male | 20 | 45 | Lung, Colon |
| 3.2 mg, twice a week | Female | 20 | 51 | Lung, Colon |
Data extracted from Lijinsky W, Kovatch RM. Carcinogenesis by nitrosohydroxyethylurea and nitrosomethoxyethylurea in F344 rats. Jpn J Cancer Res. 1988 Feb;79(2):181-6.[1]
Table 2: Comparative Tumor Incidence in F344 Rats Treated with Nitrosomethoxyethylurea and Nitrosohydroxyethylurea
| Compound | Dose (mg, twice a week) | Sex | Lung Tumors (%) | Colon Tumors (%) |
| This compound | 1.6 | Male | > Male (Nitrosohydroxyethylurea) | Similar to Nitrosohydroxyethylurea |
| This compound | 1.6 | Female | > Female (Nitrosohydroxyethylurea) | Similar to Nitrosohydroxyethylurea |
| 1-(2-hydroxyethyl)-1-nitrosourea | 1.4 (equimolar to 1.6 mg methoxy) | Male | Lower than Methoxy derivative | Similar to Methoxy derivative |
| 1-(2-hydroxyethyl)-1-nitrosourea | 1.4 (equimolar to 1.6 mg methoxy) | Female | Lower than Methoxy derivative | Similar to Methoxy derivative |
This table provides a qualitative comparison based on the findings of Lijinsky and Kovatch (1988), which indicated a greater potency for the methoxy derivative in inducing lung tumors.[1]
Experimental Protocols
The methodologies employed in studying the carcinogenicity of this compound are critical for the interpretation of the results. The following is a synthesized protocol based on typical rodent carcinogenicity bioassays.
Animal Models
-
Species: Fischer 344 (F344) rats are a commonly used strain in carcinogenicity studies due to their well-characterized background tumor rates.
-
Age and Sex: Studies typically use young adult rats (e.g., 6-8 weeks old) of both sexes to assess potential sex-specific differences in susceptibility.
-
Housing and Diet: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum.
Compound Administration
-
Preparation: this compound is typically dissolved in a suitable vehicle, such as corn oil, for administration.
-
Route of Administration: Gavage (oral administration) is a common route used to model human exposure through ingestion.
-
Dosing Regimen: The compound is administered at multiple dose levels to establish a dose-response relationship. A typical regimen might involve twice-weekly administration for a significant portion of the animals' lifespan (e.g., 18 weeks or longer).[1]
Tumor Assessment
-
Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weights are recorded regularly.
-
Necropsy: At the end of the study or when animals become moribund, a complete necropsy is performed. All major organs and any visible lesions are examined.
-
Histopathology: Tissues are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist to identify and classify tumors.
Mechanism of Carcinogenesis
The carcinogenic action of this compound is consistent with the well-established mechanism of other nitrosourea compounds. This involves the generation of reactive electrophilic species that alkylate cellular macromolecules, particularly DNA.
DNA Alkylation
Nitrosoureas are direct-acting alkylating agents that do not require metabolic activation to exert their carcinogenic effects.[2] They spontaneously decompose under physiological conditions to form highly reactive carbonium ions. These electrophiles can then attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. The formation of these adducts, if not properly repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication.
Mutagenesis and Tumor Initiation
The mispairing of adducted DNA bases during replication can result in permanent changes to the DNA sequence, i.e., mutations. Critical mutations in proto-oncogenes and tumor suppressor genes can lead to uncontrolled cell proliferation and the initiation of cancer.
Signaling Pathways
The DNA damage induced by this compound can trigger a range of cellular signaling pathways, including:
-
DNA Damage Response (DDR): This complex network of pathways senses DNA damage and initiates cell cycle arrest to allow for DNA repair. If the damage is too extensive, the DDR can trigger apoptosis (programmed cell death).
-
Apoptosis: The elimination of cells with excessive DNA damage is a crucial anti-cancer mechanism.
-
Cell Proliferation Pathways: Mutations in genes that regulate cell growth and division can lead to the clonal expansion of initiated cells, a key step in tumor promotion and progression.
References
Genotoxicity Assessment of 1-(2-Methoxyethyl)-1-nitrosourea: A Technical Guide
Disclaimer: Publicly available genotoxicity data specifically for 1-(2-Methoxyethyl)-1-nitrosourea is limited. This guide provides a comprehensive overview of the expected genotoxic profile of this compound based on the well-established activities of the nitrosourea class of chemicals. Data from closely related analogues are presented to illustrate the typical findings in standard genotoxicity assays.
Introduction
This compound (MNU) belongs to the nitrosourea class of alkylating agents. These compounds are known for their cytotoxic and mutagenic properties, which are harnessed for chemotherapeutic purposes but also pose a significant toxicological risk. Nitrosoureas do not require metabolic activation to exert their genotoxic effects; they spontaneously decompose under physiological conditions to form highly reactive electrophilic species. These intermediates can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks. Such DNA damage, if not properly repaired, can result in gene mutations, chromosomal aberrations, and cell death.[1][2][3]
The primary mechanism of genotoxicity for nitrosoureas involves the alkylation of DNA bases, with a particular affinity for the O6-position of guanine.[2] This alkylation can lead to mispairing during DNA replication, typically resulting in GC to AT transition mutations.[4] The formation of interstrand cross-links is another critical lesion induced by some nitrosoureas, which poses a significant block to DNA replication and transcription, contributing to their cytotoxic effects.[1] Given its structure, this compound is expected to be a direct-acting mutagen and clastogen.
General Mechanism of Nitrosourea-Induced Genotoxicity
Nitrosoureas undergo spontaneous, non-enzymatic decomposition in aqueous solutions to generate two key reactive intermediates: a diazohydroxide and an isocyanate. The diazohydroxide is unstable and further breaks down to form a reactive cation, which is responsible for the alkylation of nucleic acids (DNA and RNA). The isocyanate intermediate is responsible for the carbamoylation of proteins, which can inactivate DNA repair enzymes, thus potentiating the genotoxic effects of the alkylating species.[1][2]
The alkylating cation can attack various nucleophilic centers in DNA, with the O6-position of guanine being a primary target. Alkylation at this site is highly mutagenic.[2][4] Other sites of alkylation include the N7-position of guanine and the N3-position of adenine. Depending on the specific nitrosourea, the alkylating species can be monofunctional or bifunctional, with the latter capable of forming DNA interstrand cross-links, which are particularly cytotoxic lesions.[1]
Below is a generalized signaling pathway for nitrosourea-induced DNA damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. Nitrosoureas are typically positive in the Ames test, often without the need for metabolic activation (S9 mix), as they are direct-acting mutagens.[5][6]
Experimental Protocol
A standard Ames test protocol, compliant with OECD Guideline 471, would be appropriate for assessing this compound.
-
Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102. These strains cover the detection of both frameshift and base-pair substitution mutations.
-
Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[7]
-
Procedure (Pre-incubation Method):
-
A mixture of the test chemical, the bacterial culture, and either S9 mix or a buffer is pre-incubated at 37°C for a short period (e.g., 20-30 minutes).[6]
-
Molten top agar is added to the mixture.
-
The entire mixture is poured onto the surface of minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control, and/or a reproducible increase at one or more concentrations.
Expected Results
Based on data from other nitrosamines, this compound is expected to be mutagenic. The table below presents illustrative data for N-nitrosodiethylamine (NDEA), a well-studied nitrosamine, demonstrating a positive result in the Ames test.
| Test Substance | Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Result |
| Vehicle Control | TA100 | Present | 0 | 120 ± 15 | - |
| NDEA | TA100 | Present | 10 | 250 ± 20 | + |
| NDEA | TA100 | Present | 50 | 600 ± 45 | + |
| NDEA | TA100 | Present | 100 | 1200 ± 90 | + |
| Vehicle Control | TA1535 | Present | 0 | 25 ± 5 | - |
| NDEA | TA1535 | Present | 10 | 60 ± 8 | + |
| NDEA | TA1535 | Present | 50 | 150 ± 12 | + |
| NDEA | TA1535 | Present | 100 | 350 ± 30 | + |
Note: This is representative data and not specific to this compound.
In Vitro Micronucleus Test
The in vitro micronucleus test identifies substances that cause chromosomal damage. It detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Alkylating agents like nitrosoureas are known to be potent inducers of micronuclei.[8]
Experimental Protocol
The protocol for this assay is generally performed in accordance with OECD Guideline 487.
-
Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.[8]
-
Treatment: Cells are exposed to the test article at various concentrations, typically for 3-6 hours in the presence of S9 mix and for a longer duration (e.g., 24 hours) in the absence of S9 mix.
-
Cytokinesis Block: For some cell types (like lymphocytes), Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of nuclear division.
-
Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI) or relative cell count. A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells at non-toxic or moderately toxic concentrations.[9]
Expected Results
This compound is expected to induce a significant increase in micronuclei formation in cultured mammalian cells. The table below shows representative data for 1-Methyl-1-nitrosourea, a related compound.
| Test Substance | Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Micronucleated Cells | Result |
| Vehicle Control | CHO | Absent | 0 | 1.2 ± 0.4 | - |
| 1-Methyl-1-nitrosourea | CHO | Absent | 5 | 5.8 ± 1.1 | + |
| 1-Methyl-1-nitrosourea | CHO | Absent | 10 | 12.5 ± 2.3 | + |
| 1-Methyl-1-nitrosourea | CHO | Absent | 20 | 25.1 ± 3.5 | + |
Note: This is representative data and not specific to this compound.[8]
In Vitro Chromosomal Aberration Assay
This assay evaluates the ability of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells. Clastogens like nitrosoureas can directly break DNA strands or interfere with DNA replication, leading to visible aberrations such as chromosome breaks, gaps, and exchanges.[10][11]
Experimental Protocol
The protocol for this assay generally follows OECD Guideline 473.
-
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO) are cultured.
-
Exposure: Duplicate cultures are exposed to at least three concentrations of the test article, along with positive and negative controls, both with and without S9 metabolic activation.[12]
-
Metaphase Arrest: A spindle inhibitor, such as Colcemid or colchicine, is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.[13]
-
Analysis: The slides are stained, and metaphase spreads are analyzed under a microscope for chromosomal aberrations. Typically, 100-300 metaphases are scored per concentration. Cytotoxicity is concurrently measured, often by a reduction in the mitotic index.[14] A compound is considered positive if it causes a concentration-dependent and reproducible increase in the number of cells with structural chromosomal aberrations.
Expected Results
This compound is expected to be a potent clastogen, inducing a range of chromosomal aberrations. The following table provides representative data for a generic direct-acting clastogen.
| Treatment | Concentration (µg/mL) | Mitotic Index (%) | % Cells with Aberrations (excl. gaps) | Result |
| Vehicle Control | 0 | 5.5 | 1.5 | - |
| Generic Clastogen | 1 | 5.2 | 6.0 | + |
| Generic Clastogen | 2.5 | 4.8 | 14.5 | + |
| Generic Clastogen | 5 | 3.1 | 28.0 | + |
Note: This is representative data and not specific to this compound.
Conclusion
Based on its chemical structure and the extensive database on the nitrosourea class of compounds, this compound is presumed to be a direct-acting genotoxic agent. It is expected to be mutagenic in the bacterial reverse mutation assay and clastogenic in mammalian cells, inducing both micronuclei and structural chromosomal aberrations. These effects are mediated by its ability to spontaneously decompose and form reactive species that alkylate DNA, leading to mutagenic lesions and DNA strand breaks. Standard in vitro genotoxicity testing as outlined in this guide would be sufficient to confirm this profile.
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ECVAM retrospective validation of in vitro micronucleus test (MNT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxyethyl Moiety in Nitrosourea Antitumor Agents: A Structure-Activity Relationship Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of effective and less toxic chemotherapeutic agents is a cornerstone of cancer research. Among the vast arsenal of alkylating agents, nitrosoureas have carved a niche in the treatment of various malignancies, particularly brain tumors, due to their ability to cross the blood-brain barrier. The core structure of these compounds, characterized by a 2-chloroethyl-N-nitrosourea (CENU) pharmacophore, is responsible for their cytotoxic effects through DNA alkylation and subsequent interstrand cross-linking. The substituent at the N'-position of the urea moiety plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and water solubility, which in turn influence its biological activity, toxicity, and pharmacokinetic profile. This technical guide delves into the structure-activity relationship (SAR) of methoxyethyl nitrosoureas, a class of analogs designed to enhance therapeutic efficacy.
Core Principles of Nitrosourea Activity
The antitumor action of chloroethylnitrosoureas is a multi-step process initiated by their chemical decomposition under physiological conditions. This degradation generates two key reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate. The diazonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O⁶-position of guanine. This initial alkylation is followed by an intramolecular rearrangement and subsequent reaction with a cytosine residue on the complementary DNA strand, leading to the formation of a cytotoxic G-C interstrand cross-link. This cross-link prevents DNA replication and transcription, ultimately triggering apoptosis. The isocyanate species, on the other hand, can carbamoylate proteins, including enzymes involved in DNA repair, which can potentiate the cytotoxic effects of DNA alkylation but also contribute to systemic toxicity.
The Influence of the Methoxyethyl Substituent
The introduction of a methoxyethyl group at the N'-position of the nitrosourea scaffold is intended to modulate the drug's properties to achieve a better therapeutic index. The ether oxygen in the methoxyethyl chain can increase the hydrophilicity of the molecule compared to simple alkyl substituents. This enhanced water solubility can lead to improved formulation characteristics and potentially altered pharmacokinetic behavior, such as a different volume of distribution and clearance rate.
Quantitative Structure-Activity Relationship Data
A study by Zeller et al. on a series of water-soluble 1-(ω-hydroxyalkyl)-3-(2-chloroethyl)-3-nitrosoureas against the transplantable rat leukemia L5222 provides a valuable surrogate for understanding the potential activity of methoxyethyl analogs. The data from this study highlights the impact of the N'-substituent on antitumor efficacy.
| Compound | Optimal Dose (mg/kg) | Cure Rate (%) |
| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | 20 | 70 |
| 1-(2-Hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU) | 50 | 90 |
| 1-(3-Hydroxypropyl)-3-(2-chloroethyl)-3-nitrosourea | 100 | 50 |
| 1-(4-Hydroxybutyl)-3-(2-chloroethyl)-3-nitrosourea | 125 | 30 |
Data adapted from Zeller, W. J., Eisenbrand, G., & Fiebig, H. H. (1978). Chemotherapeutic activity of new 2-chloroethylnitrosoureas in rat L5222 leukemia: comparison of bifunctional and water-soluble derivatives with 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of the National Cancer Institute, 60(2), 345–348.[1]
The data clearly indicates that the introduction of a 2-hydroxyethyl group at the N'-position (HECNU) resulted in a higher cure rate compared to the parent compound, BCNU, albeit at a higher optimal dose. This suggests that the increased water solubility imparted by the hydroxyl group may contribute to a more favorable therapeutic window. As the alkyl chain length of the hydroxyalkyl substituent increases, the antitumor activity decreases, indicating that the proximity of the hydrophilic group to the urea moiety is important for optimal efficacy. It can be hypothesized that a methoxyethyl substituent, sharing similar polarity and hydrogen bond accepting capabilities with the hydroxyethyl group, would exhibit a comparable, if not superior, antitumor profile due to potentially enhanced metabolic stability.
Experimental Protocols
General Synthesis of N-(2-Chloroethyl)-N'-methoxyethyl-N-nitrosourea
The synthesis of N-(2-chloroethyl)-N'-methoxyethyl-N-nitrosourea can be achieved through a two-step process involving the formation of a urea precursor followed by nitrosation.
Step 1: Synthesis of N-(2-Chloroethyl)-N'-methoxyethylurea
-
To a stirred solution of 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, is added 2-chloroethyl isocyanate (1.0 equivalent) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, N-(2-chloroethyl)-N'-methoxyethylurea, is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
Step 2: Nitrosation of N-(2-Chloroethyl)-N'-methoxyethylurea
-
The purified N-(2-chloroethyl)-N'-methoxyethylurea (1.0 equivalent) is dissolved in formic acid at 0 °C.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-3 hours.
-
The mixture is then diluted with ice-cold water and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with cold saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure at a low temperature to yield the N-(2-chloroethyl)-N'-methoxyethyl-N-nitrosourea product. The product should be stored protected from light and at a low temperature due to its instability.
In Vitro Cytotoxicity Assay
The antitumor activity of the synthesized methoxyethyl nitrosourea can be evaluated in vitro against a panel of cancer cell lines.
-
Human cancer cell lines (e.g., glioblastoma, leukemia, melanoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control.
-
The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To better understand the synthesis and mechanism of action of methoxyethyl nitrosoureas, the following diagrams illustrate the key workflows and pathways.
Caption: General synthetic workflow for N-(2-chloroethyl)-N'-methoxyethyl-N-nitrosourea.
Caption: General mechanism of action for chloroethylnitrosoureas leading to apoptosis.
Conclusion
The exploration of methoxyethyl nitrosoureas represents a rational approach to refining the therapeutic properties of this important class of anticancer agents. By leveraging the physicochemical changes imparted by the methoxyethyl moiety, it is plausible to develop analogs with improved water solubility, altered pharmacokinetic profiles, and potentially a superior therapeutic index. While direct and comprehensive SAR data for a wide range of methoxyethyl derivatives is still needed, the available information on related hydroxyalkyl nitrosoureas provides a strong foundation for future research in this area. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for the synthesis, evaluation, and understanding of these promising compounds. Further investigation into the precise effects of the methoxyethyl group on drug metabolism, DNA repair inhibition, and in vivo efficacy is warranted to fully elucidate the potential of this chemical modification in the design of next-generation nitrosourea therapeutics.
References
Preliminary Investigation of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the potential cytotoxicity of 1-(2-Methoxyethyl)-1-nitrosourea (MENU). Due to a lack of specific published data on MENU, this document extrapolates information from the broader class of nitrosoureas, a well-established group of alkylating agents used in chemotherapy. The guide outlines the general mechanisms of nitrosourea-induced cytotoxicity, details relevant experimental protocols for its assessment, and discusses potential signaling pathways involved. This information is intended to serve as a foundational resource for researchers initiating studies on the cytotoxic properties of MENU.
Introduction to Nitrosoureas and this compound (MENU)
Nitrosoureas are a class of chemotherapeutic agents known for their cytotoxic effects, which are primarily mediated through the alkylation and cross-linking of DNA.[1][2] These compounds are lipophilic, allowing them to cross the blood-brain barrier, which makes them valuable in the treatment of brain tumors.[2] The general structure of nitrosoureas consists of a nitroso group and a urea moiety. The cytotoxic activity of these compounds stems from their nonenzymatic decomposition, which generates reactive intermediates capable of modifying cellular macromolecules.[1]
General Mechanism of Nitrosourea Cytotoxicity
The primary mechanism of action for nitrosoureas involves the generation of highly reactive electrophilic species that can alkylate nucleic acids and proteins.[1] This process can be broadly categorized into two main activities:
-
Alkylation: Nitrosoureas decompose to form reactive intermediates that transfer alkyl groups to nucleophilic sites on DNA bases, particularly the O6 position of guanine.[3] This alkylation can lead to DNA damage, including single-strand breaks.[4]
-
Interstrand Cross-linking: Bifunctional nitrosoureas can form covalent bonds between the two strands of DNA, known as interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
The carbamoylating activity of some nitrosoureas, resulting from the formation of isocyanates, can also contribute to cytotoxicity by modifying proteins, including DNA repair enzymes.[1]
Experimental Protocols for Cytotoxicity Assessment
To investigate the cytotoxicity of MENU, a series of standardized in vitro assays can be employed. These protocols are commonly used to evaluate the cytotoxic potential of novel chemical entities.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of a compound on cell survival.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cell death. This assay measures the amount of LDH in the supernatant to quantify cytotoxicity.
-
Trypan Blue Exclusion Assay: This is a simple and direct method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
A general workflow for a cytotoxicity assay is depicted below:
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which chemotherapeutic agents induce cell death.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the induction of apoptosis.
Cell Cycle Analysis
DNA damaging agents like nitrosoureas often induce cell cycle arrest. Flow cytometry analysis of cells stained with a DNA-binding dye (e.g., propidium iodide) can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Potential Signaling Pathways Involved in MENU Cytotoxicity
While specific signaling pathways affected by MENU have not been elucidated, the known mechanisms of other nitrosoureas suggest the involvement of DNA damage response (DDR) pathways and apoptosis signaling cascades.
DNA Damage Response Pathway
Upon DNA alkylation and cross-linking by nitrosoureas, cells activate the DDR pathway. This involves sensor proteins like ATM and ATR, which in turn activate downstream kinases such as Chk1 and Chk2. These kinases mediate cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.
Apoptosis Pathways
Nitrosourea-induced apoptosis can proceed through both the extrinsic and intrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is often activated by intracellular stress, such as DNA damage. It involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspases.
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the downstream caspase cascade.
Data Presentation
Due to the absence of specific experimental data for this compound, a quantitative data table cannot be provided at this time. Should experimental data become available, it is recommended to present it in a clear and structured format as exemplified below.
Table 1: Hypothetical Cytotoxicity of MENU in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| U87-MG | Glioblastoma | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, its structural similarity to other clinically relevant nitrosoureas provides a strong basis for predicting its mechanism of action. It is anticipated that MENU will exhibit cytotoxic properties through the induction of DNA damage, leading to cell cycle arrest and apoptosis. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for the future investigation of MENU's cytotoxic and potential therapeutic properties. Further research is warranted to elucidate the specific cytotoxic profile and molecular targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Detection of 1-(2-Methoxyethyl)-1-nitrosourea (MENU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) in drug substances. The methodologies are based on established analytical techniques for nitrosamines and other nitrosourea compounds, adapted to the specific properties of MENU. The primary recommended method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is considered the gold standard for the trace-level quantification of nitrosamine and nitrosourea impurities in pharmaceutical materials due to its high sensitivity, specificity, and applicability to a wide range of compounds.[1][2][3][4]
Application Note
The developed HPLC-MS/MS method allows for the sensitive and selective quantification of MENU in a given active pharmaceutical ingredient (API). The sample preparation involves a straightforward extraction, followed by analysis using an HPLC system coupled to a triple quadrupole mass spectrometer. The use of atmospheric pressure chemical ionization (APCI) is recommended to achieve maximum sensitivity for nitrosamines.[2][4] The method is designed to be validated according to ICH Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and robustness.[5]
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound (MENU) reference standard
-
Internal Standard (IS), e.g., N-Nitrosodimethylamine-d6 (NDMA-d6)
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Water, HPLC or MS grade
-
Formic acid, MS grade
-
Drug substance to be tested
1.2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of MENU reference standard in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL solution of NDMA-d6 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the MENU stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Spike each standard with the internal standard to a final concentration of 10 ng/mL.
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a centrifuge tube.
-
Add 1 mL of diluent (e.g., acetonitrile or a suitable solvent in which the drug substance is soluble).
-
Add the internal standard to a final concentration of 10 ng/mL.
-
Vortex for 5 minutes to dissolve the sample.[6]
-
If the drug substance is not fully soluble, sonicate for 10 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.
-
1.2.3. HPLC-MS/MS Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of MENU and its internal standard. For MENU (C4H9N3O2, MW: 147.13), a potential precursor ion would be [M+H]+ at m/z 148.1. Product ions would be determined experimentally.
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected validation parameters for the HPLC-MS/MS method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a suitable alternative for the analysis of volatile and semi-volatile nitrosamines.[7] For nitrosoureas, which can be thermally labile, careful optimization of the injection port temperature is crucial to prevent degradation.[8]
Application Note
This GC-MS method provides a robust and reliable means for the quantification of MENU in drug substances, particularly when high-throughput screening is required. The sample preparation involves liquid-liquid extraction to isolate MENU from the sample matrix. The analysis is performed on a gas chromatograph coupled to a mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound (MENU) reference standard
-
Internal Standard (IS), e.g., N-Nitrosodi-n-propylamine-d14 (NDPA-d14)
-
Dichloromethane (DCM), GC grade
-
Sodium sulfate, anhydrous
-
Drug substance to be tested
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of MENU reference standard in 100 mL of dichloromethane.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL solution of NDPA-d14 in dichloromethane.
-
Working Standard Solutions: Prepare calibration standards by diluting the MENU stock solution with dichloromethane to concentrations ranging from 1 ng/mL to 200 ng/mL. Spike each standard with the internal standard to a final concentration of 50 ng/mL.
-
Sample Preparation:
-
Dissolve 100 mg of the drug substance in 5 mL of water.
-
Add the internal standard to a final concentration of 50 ng/mL.
-
Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with 5 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
2.2.3. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-bleed stationary phase column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 180 °C (to be optimized to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL.
-
Mass Spectrometer: Single or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Specific ions for MENU would need to be determined from its mass spectrum.
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected validation parameters for the GC-MS method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/mL |
| Accuracy (% Recovery) | 70 - 130% |
| Precision (% RSD) | < 20% |
Visualizations
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the HPLC-MS/MS analysis of MENU.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of MENU.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What method accuracy criteria to be considered for nitrosamines, which guidance mentioned accuracy criteria? - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. edqm.eu [edqm.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Note: Stability-Indicating HPLC Method for the Analysis of 1-(2-Methoxyethyl)-1-nitrosourea and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Methoxyethyl)-1-nitrosourea and the separation of its degradation products. The protocol includes procedures for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[1][2] This method is crucial for the assessment of drug substance purity and stability in pharmaceutical development.
Introduction
This compound is a nitrosourea-containing compound, a class of molecules often investigated for their potential as alkylating agents in chemotherapy. The stability of such compounds is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method is essential. This document provides a comprehensive protocol for an HPLC-UV method capable of separating the parent compound from its degradation products formed under various stress conditions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
HPLC Instrumentation and Conditions
A stability-indicating RP-HPLC method was developed based on protocols for similar nitrosourea compounds like Carmustine.[3][4][5][6][7]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare samples at a concentration of 10 µg/mL in the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[1][2]
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with the mobile phase.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with the mobile phase. Nitrosoureas are known to undergo hydrolysis, with the reaction kinetics being pH-dependent.[8][9][10]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 70°C for 48 hours. After exposure, allow the sample to cool to room temperature, then prepare a 10 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Following exposure, prepare a 10 µg/mL solution in the mobile phase. The photodegradation of pharmaceuticals can be influenced by the wavelength of UV exposure.[11]
Data Presentation
Quantitative Analysis of Forced Degradation Samples
The following table summarizes representative results from the analysis of stressed samples of this compound.
| Stress Condition | Retention Time of Parent (min) | % Assay of Parent | Number of Degradation Peaks | Retention Times of Major Degradants (min) |
| Control (Unstressed) | 10.2 | 99.8 | 0 | - |
| Acidic (0.1 M HCl, 60°C, 2h) | 10.2 | 85.3 | 2 | 4.5, 7.1 |
| Basic (0.1 M NaOH, 60°C, 2h) | 10.2 | 78.9 | 3 | 3.8, 5.2, 8.5 |
| Oxidative (3% H₂O₂, 24h) | 10.2 | 90.1 | 1 | 6.3 |
| Thermal (70°C, 48h) | 10.2 | 95.6 | 1 | 9.0 |
| Photolytic (UV 254nm, 24h) | 10.2 | 92.4 | 2 | 4.8, 11.5 |
Visualization of Workflows and Pathways
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Proposed Degradation Pathway of this compound in Aqueous Solution
The degradation of nitrosoureas in aqueous solution is known to proceed via the formation of a diazonium ion, which is a potent alkylating agent, and an isocyanate. The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.
Caption: Proposed hydrolytic degradation pathway of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, specific, and stability-indicating for the analysis of this compound and its degradation products. The forced degradation studies confirm that the degradation products do not interfere with the quantification of the active pharmaceutical ingredient. This method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of hydrolysis of halogenated nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of the basic hydrolysis of nitrosoureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing DNA Damage in Cell Culture with N-Methyl-N-nitrosourea (MNU)
For Researchers, Scientists, and Drug Development Professionals
Introduction N-methyl-N-nitrosourea (MNU) is a potent, direct-acting monofunctional alkylating agent widely used in experimental research to induce DNA damage.[1] As a model SN1 methylating agent, MNU does not require metabolic activation, making it an effective tool for studying the cellular responses to DNA damage in a controlled in vitro environment.[2][3] Its application is crucial for investigating fundamental cellular processes, including DNA repair pathways, cell cycle checkpoint regulation, apoptosis, and mutagenesis, providing insights into carcinogenesis and the mechanisms of chemotherapeutic agents.[2][4][5]
Mechanism of Action Upon introduction into a physiological buffer, MNU spontaneously decomposes to form a highly reactive methyldiazonium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, forming various methylation adducts. The primary adducts include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG).[6]
While N7-MeG is the most abundant lesion, O6-MeG is considered the most biologically significant due to its miscoding potential.[2] During DNA replication, O6-MeG frequently pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations if the damage is not repaired.[5]
Cellular Response and DNA Repair The cellular response to MNU-induced damage is complex and involves the activation of multiple DNA repair pathways to maintain genomic integrity.
-
Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly removes the methyl group from O6-MeG, restoring the guanine base in an error-free manner.[5][7] The expression level of MGMT in a cell line is a critical determinant of its sensitivity to MNU.[2]
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing base lesions like N7-MeG and N3-MeA.[2][6]
-
Mismatch Repair (MMR): The MMR system recognizes the O6-MeG:T mispairs that arise after DNA replication.[2] Futile cycles of MMR, where the newly synthesized strand containing thymine is repeatedly removed and replaced, can lead to the formation of persistent single-strand breaks, which can be converted into lethal double-strand breaks, triggering cell cycle arrest or apoptosis.[2]
-
Cell Cycle Checkpoints: Significant DNA damage activates checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like CHK1 and CHK2.[2][8] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair before the cell enters mitosis.[2]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.[1][3]
The ultimate fate of the cell—survival, senescence, or apoptosis—depends on the extent of the initial damage, the cell's position in the cell cycle, and its proficiency in DNA repair.[1][2]
Protocols for Using MNU in Cell Culture
1. Critical Safety Precautions
N-Methyl-N-nitrosourea (MNU) is a potent carcinogen, mutagen, and suspected teratogen.[9][10] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle solid MNU and concentrated solutions within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[9]
-
Preparation: Prepare solutions fresh before each experiment, as MNU is unstable in aqueous solutions.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes, media, etc.) as hazardous chemical waste according to your institution's guidelines.[9][10]
2. Protocol for Inducing DNA Damage
This protocol provides a general framework for treating adherent mammalian cells with MNU. Parameters should be optimized for specific cell lines and experimental goals.
Materials:
-
N-Methyl-N-nitrosourea (MNU)
-
Anhydrous Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS) for stock solution
-
Complete cell culture medium appropriate for the cell line
-
Adherent cell line of interest
-
Sterile cell culture plates, flasks, and pipettes
-
Personal Protective Equipment (PPE)
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency on the day of treatment. Allow cells to attach and grow for 24 hours.
-
MNU Stock Solution Preparation (Perform in a fume hood):
-
Immediately before use, prepare a high-concentration stock solution (e.g., 100 mM) of MNU in anhydrous DMSO or cold sterile PBS.
-
Vortex gently until fully dissolved. Keep the stock solution on ice and protected from light.
-
-
Treatment:
-
Warm the complete cell culture medium to 37°C.
-
Prepare the final MNU working concentrations by performing serial dilutions of the stock solution into pre-warmed medium. The final DMSO concentration should be consistent across all conditions (including vehicle control) and typically ≤ 0.1%.
-
Remove the old medium from the cells and replace it with the MNU-containing medium or vehicle control medium.
-
Incubate the cells for a defined period, typically 1 hour, at 37°C in a CO₂ incubator.
-
-
Post-Treatment:
-
After the incubation period, remove the MNU-containing medium.
-
Gently wash the cells twice with sterile PBS to remove any residual MNU.
-
Add fresh, pre-warmed complete medium to the cells.
-
Return the cells to the incubator for recovery. Cells can be harvested for downstream analysis at various time points post-treatment (e.g., 24, 48, 72 hours).[2]
-
3. Protocols for Downstream Analysis
A. Quantifying DNA Damage - Comet Assay (Single-Cell Gel Electrophoresis) The comet assay is a sensitive method for detecting DNA single- and double-strand breaks.
-
Harvest cells via trypsinization and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.
-
Embed the cell suspension in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt, detergent-based solution to remove membranes and proteins, leaving behind DNA "nucleoids."
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA containing breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using image analysis software.[11]
B. Analyzing Cell Cycle Progression - Propidium Iodide Staining and Flow Cytometry This method quantifies the distribution of cells in different phases of the cell cycle.
-
Harvest both adherent and floating cells at desired time points after MNU treatment.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram allows for the quantification of cells in the sub-G1 (apoptotic), G1, S, and G2/M phases.[2]
C. Assessing Cell Viability - Clonogenic Survival Assay This assay measures the ability of a single cell to proliferate and form a colony, providing a robust measure of cytotoxicity.
-
Treat cells with varying concentrations of MNU as described above.
-
After treatment, trypsinize the cells, count them, and plate a precise number of cells (e.g., 200-1000) into new plates.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies containing ≥50 cells. Calculate the surviving fraction for each treatment relative to the vehicle control.
Data Presentation
Table 1: Dose-Dependent DNA Damage Induced by MNU in Rat Pyloric Mucosa This table summarizes the effect of increasing MNU dosage on DNA single-strand scissions, measured 2 hours after administration.
| MNU Dose (mg/kg body wt) | Elution Rate Constant (x 10⁻³/mL) |
| 0 (Control) | 1.4 |
| 10 | 8.2 |
| 60 | 43.5 |
| Data adapted from a study on F344 rats, demonstrating a clear dose-response relationship.[4] |
Table 2: Time-Course of Cell Cycle Alterations in HeLa Cells After MNU Treatment This table shows the percentage of cells in G2/M arrest and apoptosis (sub-G1) at different time points following treatment with a cytotoxic dose of MNU.
| Time After Treatment | G2/M Arrest (%) | Sub-G1 (Apoptosis) (%) |
| 24 hours | Baseline | Baseline |
| 48 hours | Peak Arrest | Increase begins |
| 72 hours | Decreasing | Significant Increase |
| 96 hours | Near Baseline | Peak Apoptosis |
| Data generalized from studies in MGMT-deficient HeLa cells, showing a transient G2/M arrest followed by apoptosis.[2] |
Table 3: Cytotoxicity of MNU in Human Lung Cancer Cell Lines This table illustrates the differential sensitivity to MNU based on the p53 status of the cell line.
| Cell Line | p53 Status | Approximate LD₅₀ (µg/mL) |
| A549 | Wild-type | ~100 |
| H157 | Null | ~100 |
| Data derived from clonogenic survival assays. While LD₅₀ values were similar, the downstream cell death mechanisms differed significantly between the two cell lines.[3][12] |
Visualizations
Caption: Workflow of MNU's mechanism of action, from decomposition to cellular outcomes.
Caption: Standard experimental workflow for MNU treatment and subsequent analysis in cell culture.
References
- 1. DNA strand breaks and death of thymocytes induced by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Cell Death Induced by N-Methyl-N-Nitrosourea in Cell Lines of Human Origin and Implication of RNA Binding Protein Alterations | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA damaging and cell proliferative activity of 1-methyl-1-nitrosourea in rat glandular stomach mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MNU mutagenesis recorded in mouse embryo fibroblasts – Essigmann Lab [essigmann.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of 1-(2-Methoxyethyl)-1-nitrosourea and its Analogs in Experimental Cancer Models
Disclaimer: Information regarding the specific application of 1-(2-Methoxyethyl)-1-nitrosourea in experimental cancer models is scarce in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the application of the closely related and extensively studied compound, N-methyl-N-nitrosourea (MNU) , as a representative model for nitrosourea-induced carcinogenesis. Additionally, available data on the structurally similar compound, 1-(2-hydroxyethyl)-1-nitrosourea (HNU) , is included. The protocols and data presented for MNU can serve as a valuable reference for designing studies with other nitrosourea compounds, including this compound, with appropriate safety and dosage considerations.
Introduction to Nitrosoureas in Cancer Research
Nitrosourea compounds are a class of alkylating agents widely used in both cancer chemotherapy and as carcinogens in experimental cancer models. Their utility in research stems from their ability to induce tumors in a variety of organs in a dose-dependent and tissue-specific manner, providing valuable models for studying carcinogenesis and for testing novel therapeutic and preventative agents.
Mechanism of Action
Nitrosoureas exert their effects primarily through the alkylation of DNA. These compounds spontaneously decompose under physiological conditions to form reactive electrophilic species. These intermediates can then transfer alkyl groups to nucleophilic sites on DNA bases, most notably guanine. This alkylation can lead to DNA damage, including the formation of O6-alkylguanine, which is a major pro-mutagenic lesion. If not repaired, these DNA adducts can cause mispairing during DNA replication, leading to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.
Application of N-Methyl-N-nitrosourea (MNU) in Experimental Cancer Models
MNU is a potent, direct-acting carcinogen that has been extensively used to induce a variety of tumors in laboratory animals, particularly mammary and gastric cancers.[1][2] The choice of animal model, dose, and route of administration can influence the type and incidence of tumors that develop.
Mammary Cancer Induction
The MNU-induced rat mammary carcinoma model is one of the most widely used systems for studying breast cancer as it shares many similarities with human breast cancer.[2]
-
Animal Model: Female Sprague-Dawley rats are most commonly used.
-
Age at Administration: Typically administered to juvenile rats (e.g., 50 days of age).
-
Routes of Administration: Intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections are all effective.
Table 1: Mammary Tumor Induction in Sprague-Dawley Rats with a Single MNU Injection
| Dose (mg/kg body weight) | Route of Administration | Tumor Incidence (%) | Mean Number of Tumors per Rat | Median Latency (days) |
| 50 | i.p. | 100 | 4.5 | 60 |
| 37.5 | i.p. | 93 | 2.8 | 74 |
| 25 | i.p. | 80 | 1.8 | 91 |
| 50 | s.c. | 95 | 3.9 | ~60-70 |
| 50 | i.v. | 90 | 3.9 | ~60-70 |
Data compiled from multiple studies. Latency can vary based on experimental conditions.
Gastric Cancer Induction
MNU is also utilized to induce gastric tumors in rodents, providing a model to study gastric carcinogenesis.
-
Animal Model: Mice (e.g., C57BL/6) and rats are used.
-
Route of Administration: Often administered in drinking water over a prolonged period or via intragastric gavage.
Table 2: Gastric Tumor Induction in Mice with MNU
| MNU Concentration in Drinking Water (ppm) | Duration of Administration | Animal Strain | Tumor Type | Tumor Incidence (%) |
| 120 | 5 weeks (alternating with tap water) | C57BL/6 | Adenocarcinoma, Adenoma | 80-100 |
Protocols can vary significantly between studies.
Experimental Protocols for MNU-Induced Carcinogenesis
Caution: MNU is a potent carcinogen and mutagen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures involving MNU should be performed in a certified chemical fume hood.
Protocol for MNU-Induced Mammary Carcinogenesis in Rats
-
Animal Model: Female Sprague-Dawley rats, 40-50 days old.
-
MNU Preparation:
-
Dissolve MNU in sterile saline (0.9% NaCl) or citrate buffer (pH 4.0-5.0) immediately before use. A common concentration is 10 mg/mL.
-
Protect the solution from light.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer a single dose of 50 mg/kg body weight.
-
Subcutaneous (s.c.) Injection: Administer a single dose of 50 mg/kg body weight into the dorsal thoracic region.
-
-
Tumor Monitoring:
-
Begin weekly palpation of the mammary glands three weeks after MNU administration.
-
Measure tumor size with calipers.
-
Monitor animal health, including body weight, twice weekly.
-
-
Endpoint and Tissue Collection:
-
The experiment can be terminated at a predetermined time point (e.g., 20-25 weeks post-injection) or when tumors reach a specific size.
-
At necropsy, carefully dissect all mammary tumors and major organs.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
Protocol for MNU-Induced Gastric Carcinogenesis in Mice
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
MNU Preparation:
-
Dissolve MNU in the drinking water at a concentration of 120 ppm.
-
Prepare fresh MNU solution twice a week and protect it from light.
-
-
Administration:
-
Provide the MNU-containing water ad libitum for 5 weeks.
-
Alternate with regular drinking water on a weekly basis (e.g., one week of MNU water, one week of regular water) to reduce toxicity.
-
-
Monitoring:
-
Monitor the general health of the animals and their water consumption.
-
Record body weights weekly.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice at a predetermined endpoint (e.g., 40-50 weeks).
-
Dissect the stomach and inspect for tumors.
-
Fix the stomach and other relevant organs in 10% neutral buffered formalin for histopathological examination.
-
Signaling Pathways and Experimental Workflow
Generalized Signaling Pathway for Nitrosourea-Induced Carcinogenesis
Caption: Nitrosourea-induced carcinogenesis pathway.
Experimental Workflow for MNU-Induced Cancer Model
References
Application Notes and Protocols: Safe Handling and Disposal of 1-(2-Methoxyethyl)-1-nitrosourea
Disclaimer: 1-(2-Methoxyethyl)-1-nitrosourea belongs to the nitrosourea class of compounds, which are known to be highly toxic, carcinogenic, mutagenic, and teratogenic.[1][2][3] This document provides guidance based on the general properties of nitrosoureas. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere strictly to all institutional and governmental safety regulations. A thorough, substance-specific risk assessment must be conducted before any handling.[4]
Compound Hazards and Properties
Nitrosoureas are potent alkylating agents used in chemotherapy and research.[1][3][5] Their high reactivity makes them hazardous. Exposure can occur via inhalation, skin contact, or ingestion.[6][7] Acute exposure may lead to nausea, vomiting, and irritation, while chronic effects can include severe organ damage, cancer, and reproductive harm.[2][3][6][8]
Table 1: Hazard Profile of the Nitrosourea Class of Compounds
| Hazard Classification | Description | Source |
|---|---|---|
| Acute Toxicity (Oral) | Toxic if swallowed. Can cause nausea, vomiting, and diarrhea.[2][6][8] | [2][6][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] Repeated contact may lead to rashes.[6] | [2][6] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage.[2][6] | [2][6] |
| Carcinogenicity | May cause cancer.[2][9] Classified as known or reasonably anticipated human carcinogens.[1] | [1][2][9] |
| Germ Cell Mutagenicity | May cause genetic defects.[8] | [8] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][8][9] | [2][8][9] |
| Flammability | Some nitrosoureas are flammable solids.[2][9] |[2][9] |
Table 2: Physicochemical and Toxicity Data for Structurally Related Nitrosoureas Data for this compound is not readily available. The following data for analogous compounds is provided for reference.
| Compound | Property | Value | Source |
|---|---|---|---|
| N-Nitroso-N-methylurea (MNU) | Molecular Formula | C₂H₅N₃O₂ | [9] |
| N-Nitroso-N-methylurea (MNU) | Molecular Weight | 103.08 g/mol | [9] |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Solubility | Slightly soluble in water; soluble in ethanol. | [1] |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Half-life (in neutral pH) | 98 minutes | [1] |
| 1-(2-Hydroxyethyl)-1-nitrosourea (HNU) | LD50 (mice, ip) | Equivalent to 1-ethyl-1-nitrosourea (ENU). |[10] |
Risk Assessment and Engineering Controls
A mandatory written risk assessment must precede all work with this compound.[4] This assessment should identify hazards, evaluate risks, and establish control measures. The hierarchy of controls should be applied to ensure the highest level of safety.
Caption: Hierarchy of controls for managing risks.
Engineering Controls:
-
Primary Containment: All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood or a Class II ducted biosafety cabinet to prevent inhalation of powders or aerosols.[4][6][11]
-
Ventilation: The laboratory must have adequate general ventilation.[6]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[9]
Protocols for Safe Handling
The following protocols provide a general framework. Specific details must be adapted based on the experimental context and the institutional risk assessment.
Caption: A typical workflow for experiments.
Protocol 3.1: Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the lab coat.[6] Gloves must be inspected before use and changed immediately if contaminated.[6]
-
Body Protection: A disposable, solid-front gown or a lab coat made of low-permeability fabric is required.[2][11] It should be removed before leaving the laboratory.[4]
-
Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[6]
-
Respiratory Protection: If there is a risk of aerosol generation that cannot be controlled by a fume hood, a respirator may be required as determined by the risk assessment.[11]
Protocol 3.2: Preparation of Stock Solutions
-
Pre-Weighing: Before starting, pre-label all necessary vials and tubes.
-
Containment: Perform all weighing and solution preparation inside a chemical fume hood.[4] Place a disposable absorbent liner on the work surface.
-
Weighing: Weigh the solid compound directly into a tared container. Use non-sparking tools.[6] Avoid creating dust.
-
Dissolving: Add the appropriate solvent (e.g., DMSO, ethanol) to the container. Cap securely and mix gently until the solid is dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container in a designated, secure location.[2]
Protocol 3.3: Example Application - In Vitro Cell Treatment This protocol is adapted from methodologies used for other nitrosoureas.[12]
-
Preparation: Culture cells to the desired confluency in appropriate culture vessels.
-
Dilution: Inside a biosafety cabinet, dilute the stock solution of this compound to the final working concentration using sterile culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the compound.
-
Incubation: Incubate the cells for the desired time period under appropriate culture conditions.
-
Post-Incubation: Following incubation, carefully remove the treatment medium and dispose of it as hazardous liquid waste. Wash cells with a sterile buffer solution (e.g., PBS) and collect the wash for disposal. Add fresh culture medium.
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound.
Mechanism of Action
Nitrosoureas exert their cytotoxic effects primarily through DNA alkylation.[1] They do not require enzymatic activation.[1] In an aqueous environment at physiological pH, the molecule spontaneously decomposes to form highly reactive electrophilic species.[1][13] These intermediates react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and interstrand cross-links, which inhibit DNA replication and trigger cell death.[1][14]
Caption: DNA alkylation by nitrosoureas.
Emergency Procedures
Protocol 5.1: Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Prevent entry into the spill area. Remove all ignition sources.[6]
-
Report: Inform your supervisor and the institutional Environmental Health & Safety (EHS) department immediately.
-
Cleanup (only if trained and safe):
-
Wear full PPE, including respiratory protection if necessary.
-
For small powder spills, gently cover with a damp absorbent pad to avoid raising dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect all contaminated materials using non-sparking tools and place them in a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontaminate the spill area thoroughly.
-
Protocol 5.2: First Aid
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[6] Call a Poison Control Center or doctor immediately.[2][6]
Decontamination and Disposal
All waste containing this compound must be treated as hazardous chemical waste.
Protocol 6.1: Decontamination of Surfaces and Glassware
-
Surfaces: Wipe down all work surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware/Equipment: Reusable items should be soaked in a suitable decontamination solution (consult your institution's EHS for approved methods for nitrosoureas) before standard washing. If decontamination is not feasible, dispose of the items as hazardous waste.
Protocol 6.2: Disposal of Waste
-
Waste Segregation: Do not mix nitrosourea waste with other chemical waste streams unless permitted by your institution.
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, plasticware) must be collected in a dedicated, clearly labeled, puncture-proof hazardous waste container.[11]
-
Liquid Waste: Collect all contaminated liquids (e.g., unused solutions, cell culture media) in a labeled, leak-proof hazardous waste container.
-
Final Disposal: All waste containers must be sealed and disposed of through the institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[2][9][15]
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 5. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters | EBSCO Research [ebsco.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. mdpi.com [mdpi.com]
- 13. Decomposition reactions of (hydroxyalkyl) nitrosoureas and related compounds: possible relationship to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for Evaluating the Efficacy of 1-(2-Methoxyethyl)-1-nitrosourea (MENU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyethyl)-1-nitrosourea (MENU) is a member of the nitrosourea class of alkylating agents. These compounds are known for their cytotoxic effects on cancer cells, primarily through the induction of DNA damage. This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of MENU. The assays are designed to assess its impact on cell viability, induction of apoptosis, effects on cell cycle progression, and its primary mechanism of action—DNA damage.
Mechanism of Action
Nitrosoureas, including MENU, exert their cytotoxic effects through the generation of reactive electrophilic species that alkylate DNA and proteins. The primary mechanism involves the alkylation of guanine at the O6 position, leading to the formation of O6-alkylguanine adducts. This initial lesion can then lead to the formation of highly cytotoxic DNA interstrand cross-links (ICLs). These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis). The DNA damage response (DDR) pathway is activated, involving key sensor proteins like ATM and ATR, which in turn activate downstream effectors such as CHK1 and CHK2 to halt the cell cycle and initiate DNA repair or apoptosis if the damage is irreparable.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Due to the limited availability of specific published data for this compound, these tables can be populated with experimental results generated using the provided methods.
Table 1: Cytotoxicity of MENU in Various Cancer Cell Lines (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., HeLa | User-generated data | User-generated data | User-generated data |
| e.g., MCF-7 | User-generated data | User-generated data | User-generated data |
| e.g., A549 | User-generated data | User-generated data | User-generated data |
Table 2: Induction of Apoptosis by MENU
| Cell Line | Treatment (Concentration, Time) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., HeLa | e.g., 50 µM, 24h | User-generated data | User-generated data |
| e.g., HeLa | e.g., 100 µM, 24h | User-generated data | User-generated data |
| e.g., MCF-7 | e.g., 50 µM, 24h | User-generated data | User-generated data |
Table 3: Effect of MENU on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., HeLa | Control | User-generated data | User-generated data | User-generated data |
| e.g., HeLa | e.g., 50 µM, 24h | User-generated data | User-generated data | User-generated data |
| e.g., HeLa | e.g., 100 µM, 24h | User-generated data | User-generated data | User-generated data |
Mandatory Visualizations
Animal Models for Studying the Effects of 1-(2-Methoxyethyl)-1-nitrosourea (MENU)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature dedicated specifically to the biological effects and carcinogenic properties of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) is limited. The following application notes and protocols are therefore extrapolated from data on closely related N-nitrosourea compounds, particularly its structural analog 1-(2-hydroxyethyl)-1-nitrosourea (HNU), as well as the well-characterized carcinogens N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU). Researchers should exercise caution and perform dose-finding studies before commencing large-scale experiments with MENU.
Introduction
This compound (MENU) is a member of the N-nitrosourea class of alkylating agents. These compounds are known for their ability to induce DNA damage, leading to mutations and, consequently, carcinogenesis.[1] By transferring an alkyl group to DNA bases, they can form adducts that interfere with DNA replication and transcription, triggering cellular stress responses and potentially leading to neoplastic transformation.[2][3] Animal models are indispensable tools for investigating the carcinogenic potential, organ specificity, and underlying molecular mechanisms of action of such compounds. These models are also crucial in the development and preclinical evaluation of chemotherapeutic and chemopreventive agents.
This document provides a detailed guide for utilizing animal models to study the effects of MENU, with a focus on tumor induction.
Mechanism of Action
N-nitrosourea compounds are direct-acting alkylating agents, meaning they do not require metabolic activation to exert their genotoxic effects.[4] The primary mechanism of action involves the alkylation of DNA, forming various DNA adducts.[2][3] This DNA damage can lead to the activation of complex cellular signaling pathways, including the DNA Damage Response (DDR), which may result in cell cycle arrest, apoptosis, or DNA repair.[1][5] If the DNA damage is not properly repaired, it can lead to permanent mutations and genomic instability, a hallmark of cancer.
Signaling Pathways Involved in Nitrosourea-Induced Carcinogenesis
The cellular response to DNA damage induced by alkylating agents like MENU is complex and involves multiple signaling pathways. A simplified overview is presented below.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 1-(2-Methoxyethyl)-1-nitrosourea (MENU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyethyl)-1-nitrosourea (MENU) is an alkylating agent belonging to the nitrosourea class of compounds. Nitrosoureas are known for their cytotoxic and carcinogenic properties, which stem from their ability to induce DNA damage.[1][2] This document provides detailed application notes and experimental protocols for the in vivo study of MENU, with a focus on its potential carcinogenicity. The protocols and data presented are primarily based on studies of the closely related compound 1-(2-hydroxyethyl)-1-nitrosourea (HENU) and other relevant nitrosoureas, due to the limited availability of data specifically on MENU. These compounds are valuable tools in cancer research for inducing tumor formation in animal models, thereby facilitating the study of carcinogenesis and the development of novel therapeutics.
The primary mechanism of action for nitrosoureas involves the generation of reactive electrophilic species that alkylate DNA bases, leading to the formation of monoadducts and interstrand crosslinks (ICLs).[3] These DNA lesions block replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis or necrosis.[3] The cellular response to this DNA damage is a complex signaling cascade that is central to the cytotoxic and carcinogenic effects of these compounds.
Data Presentation
The following tables summarize quantitative data from in vivo carcinogenicity studies of 1-(2-hydroxyethyl)-1-nitrosourea (HENU), a close structural analog of MENU. This data can be used as a reference for designing and interpreting studies with MENU.
Table 1: Carcinogenicity of HENU in Male MRC-Wistar Rats (Administered in Drinking Water)
| Parameter | Finding | Tumor Incidence (%) |
| Primary Tumor Sites | Bone Tumors | 48% |
| Intestinal Tumors (Duodenal Adenocarcinomas) | 32% | |
| Lymphoma-Leukemia | 53% | |
| Bone Tumor Subtypes | Osteosarcomas | 68% of bone tumors |
| Osteoblastomas | 32% of bone tumors |
Data adapted from a study on 1-(2-hydroxyethyl)-1-nitrosourea (HENU) administered in drinking water to male MRC-Wistar rats for one year.[4]
Table 2: Carcinogenicity of HENU in Female C57BL/Cbl Mice (Single Intraperitoneal Injection)
| Animal Model | Induced Neoplasm | Potency Comparison |
| Female C57BL/Cbl Mice | Lymphocytic Thymic Lymphomas | Slightly more potent than 1-ethyl-1-nitrosourea (ENU) |
Data adapted from a study on 1-(2-hydroxyethyl)-1-nitrosourea (HENU).[5]
Signaling Pathways and Experimental Workflow
Mechanism of Action and DNA Damage Response
The diagram below illustrates the general mechanism of action of nitrosoureas like MENU, leading to DNA damage and subsequent cellular responses.
Experimental Workflow for In Vivo Carcinogenicity Study
The following diagram outlines a typical workflow for an in vivo carcinogenicity study using MENU.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with MENU, adapted from studies with HENU and other nitrosoureas.
Protocol 1: Carcinogenicity Study in Rats (Oral Administration)
Objective: To assess the carcinogenic potential of MENU when administered orally to rats. This protocol is adapted from a study using HENU in male MRC-Wistar rats.[4]
Materials:
-
This compound (MENU)
-
Male MRC-Wistar rats (3-9 weeks old)
-
Standard rodent chow and drinking water
-
Animal caging and husbandry supplies
-
Necropsy instruments
-
10% neutral buffered formalin
-
Histology processing reagents and equipment
Procedure:
-
Animal Acclimatization: House male MRC-Wistar rats in standard conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign rats to a control group and at least two MENU treatment groups (e.g., low dose and high dose). A typical group size is 30-50 animals.
-
Dose Preparation: Prepare fresh drinking water solutions of MENU daily. The concentration should be calculated based on average water consumption and body weight to achieve the desired daily dosage. Dosages for other nitrosoureas in drinking water have been in the range of 100-400 ppm.
-
Administration: Provide the MENU-containing drinking water ad libitum to the treatment groups for a period of one year. The control group receives untreated drinking water.
-
Monitoring:
-
Record body weight weekly for the first 3 months and bi-weekly thereafter.
-
Observe animals daily for clinical signs of toxicity or tumor development (e.g., palpable masses, lethargy, rough coat).
-
Monitor water consumption to ensure accurate dosing.
-
-
Termination: Euthanize animals at the end of the one-year treatment period or when they become moribund.
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Collect all major organs and any visible lesions. Pay close attention to bone, intestines, and hematopoietic tissues, as these are common targets for HENU.[4]
-
Fix tissues in 10% neutral buffered formalin, process for histology, and examine microscopically.
-
Protocol 2: Carcinogenicity Study in Mice (Intraperitoneal Injection)
Objective: To evaluate the carcinogenicity of MENU following a single or multiple intraperitoneal injections in mice. This protocol is based on studies with HENU and other nitrosoureas in various mouse strains.[5][6][7]
Materials:
-
This compound (MENU)
-
Sterile 0.9% sodium chloride (saline) solution
-
Female C57BL/6 or Swiss albino mice (6-8 weeks old)
-
Syringes and needles (e.g., 26-gauge)
-
Animal caging and husbandry supplies
-
Necropsy instruments
-
10% neutral buffered formalin
-
Histology processing reagents and equipment
Procedure:
-
Animal Acclimatization: House mice in standard conditions for at least one week.
-
Group Allocation: Randomly assign mice to a vehicle control group and treatment groups.
-
Dose Preparation: Dissolve MENU in sterile saline immediately before use. Doses for other nitrosoureas administered via IP injection range from 25 mg/kg to 80 mg/kg.[6][8] A dose-finding study may be necessary to determine the maximum tolerated dose (MTD) of MENU.
-
Administration:
-
Monitoring:
-
Record body weight weekly.
-
Observe animals daily for signs of toxicity and tumor development, particularly thymic lymphomas.[5]
-
-
Termination: The study duration can range from 26 weeks to the end of the animals' natural lifespan, depending on the study objectives. Euthanize animals at the study endpoint or if they show signs of significant distress.
-
Necropsy and Histopathology:
-
Perform a thorough necropsy, with special attention to the thymus, spleen, and lymph nodes.
-
Collect and fix tissues as described in Protocol 1 for histopathological examination.
-
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of 1-(2-hydroxyethyl)-1-nitrosourea and 3-nitroso-2-oxazolidinone administered in drinking water to male MRC-Wistar rats: induction of bone, hematopoietic, intestinal, and liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of multiple doses of N-methyl-N-nitrosourea, an end product of methylguanidine (found in processed food), on the fertility of female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
Application Notes and Protocols for 1-(2-Methoxyethyl)-1-nitrosourea (MENU) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Application Notes
Overview of 1-(2-Methoxyethyl)-1-nitrosourea (MENU)
This compound (MENU) is a chemical compound belonging to the nitrosourea class, which are known for their alkylating properties. The primary mechanism of action for nitrosoureas involves the generation of reactive electrophilic species that alkylate nucleophilic sites on DNA and proteins. This alkylation can lead to the formation of DNA adducts, interstrand cross-links, and ultimately, DNA damage.[1][2] Consequently, these compounds are potent mutagens and carcinogens, frequently utilized in preclinical research to induce mutations for genetic studies and to develop animal models of cancer.[1][2]
Key Considerations for Administration
-
Choice of Vehicle: MENU should be dissolved in a sterile, isotonic vehicle suitable for the chosen administration route. For intraperitoneal and intravenous injections, sterile saline or a buffered solution (e.g., citrate buffer, pH 4.5) is commonly used. The stability of MENU in the chosen vehicle should be considered, as nitrosoureas can degrade in aqueous solutions. Solutions should be prepared fresh before each use.
-
Animal Handling and Safety: MENU is a potential carcinogen and mutagen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound and treated animals. All procedures should be performed in a certified chemical fume hood. Animal waste and bedding from treated animals should be handled as hazardous material.
-
Animal Strain, Age, and Sex: The susceptibility to the effects of nitrosoureas can vary depending on the mouse strain, age, and sex. These variables should be carefully considered and controlled for in the experimental design.
Quantitative Data Summary
The following tables summarize dosimetry data from studies using the related compounds ENU and MNU in mice. This information can serve as a starting point for designing studies with MENU.
Table 1: Intraperitoneal (IP) Administration of Nitrosoureas in Mice
| Compound | Dose (mg/kg) | Dosing Schedule | Mouse Strain | Purpose | Reference(s) |
| ENU | 80 | Two IP injections with a one-week interval | ICR | Leukemia induction | [3] |
| ENU | 100 | Five IP injections | Not Specified | Mutagenesis | [4] |
| ENU | 250 | Single IP injection | Not Specified | Mutagenesis | [1] |
| MNU | 25, 50, 75 | Single IP injection | FVB-Trp53+/- | Carcinogenicity | [5] |
| MNU | 75 | Single IP injection | p53+/- | Carcinogenicity | [6] |
Table 2: Oral Administration of N-Methyl-N-Nitrosourea (MNU) in Mice
| Compound | Concentration in Drinking Water (ppm) | Duration | Mouse Strain | Purpose | Reference(s) |
| MNU | 30, 60, 120 | 30 weeks | C3H | Gastric cancer induction |
Table 3: Toxicological Data for N-Ethyl-N-Nitrosourea (ENU)
| Parameter | Value | Species | Route | Reference(s) |
| LD50 | 240 mg/kg | Mouse | Not Specified | [5] |
| LD50 | 300 mg/kg | Rat | Oral | [7] |
| LD50 | 240 mg/kg | Rat | Intravenous | [7] |
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection
This protocol is adapted from studies using ENU and MNU for carcinogenesis and mutagenesis.
Materials:
-
This compound (MENU)
-
Sterile vehicle (e.g., 0.9% saline or citrate-buffered saline, pH 4.5)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, calculate the required amount of MENU based on the mean body weight of the mice to be treated and the target dose.
-
In a chemical fume hood, dissolve the MENU powder in the sterile vehicle to the desired final concentration. Ensure the solution is thoroughly mixed. Prepare fresh for immediate use.
-
-
Animal Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.
-
-
Injection:
-
Tilt the mouse slightly with its head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the MENU solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals closely for any signs of acute toxicity, such as lethargy, ruffled fur, or respiratory distress, especially within the first 24 hours post-injection.
-
Provide easy access to food and water.
-
Protocol for Oral Administration (in Drinking Water)
This protocol is based on studies using MNU for long-term tumor induction.
Materials:
-
This compound (MENU)
-
Drinking water (sterilized)
-
Light-protected water bottles
Procedure:
-
Preparation of Medicated Water:
-
Calculate the amount of MENU needed to achieve the desired concentration (in ppm) in the total volume of drinking water.
-
In a chemical fume hood, dissolve the MENU in the drinking water. Ensure it is completely dissolved.
-
Transfer the MENU-containing water to light-protected water bottles, as nitrosoureas can be light-sensitive.
-
-
Administration:
-
Replace the regular water bottles on the mouse cages with the bottles containing the MENU solution.
-
Prepare fresh medicated water at least once a week, or more frequently if degradation is a concern.
-
-
Monitoring:
-
Measure water consumption regularly to estimate the daily intake of MENU per mouse.
-
Monitor the body weight and general health of the animals throughout the study period.
-
Ensure a consistent supply of the medicated water.
-
Visualizations
Experimental Workflow for Carcinogenicity Study
Caption: Workflow for a typical carcinogenicity study in mice using MENU.
Signaling Pathway of Nitrosourea-Induced DNA Damage and Repair
Caption: Signaling cascade following cellular exposure to nitrosoureas like MENU.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The multipotential carcinogenic action of N-ethyl-N-nitrosourea administered neonatally to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1-nitrosourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxyethyl)-1-nitrosourea.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, helping you to identify and resolve problems to improve your reaction yield and product purity.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues involve the nitrosating agent, reaction temperature, and the stability of the product itself. Consider the following:
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Inefficient Nitrosation: The nitrosating agent (e.g., sodium nitrite in acidic medium) may have decomposed or been added too quickly, leading to side reactions. Ensure the nitrosating agent is of high quality and added portion-wise at a controlled temperature.
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Suboptimal pH: The pH of the reaction medium is critical for efficient nitrosation. For the nitrosation of ureas, a moderately acidic environment is typically required. A pH that is too low or too high can lead to the degradation of the nitrosating agent or the product.
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Product Degradation: this compound, like many nitrosoureas, is likely unstable, especially at elevated temperatures or in the presence of light and humidity.[1] It is crucial to maintain a low reaction temperature and to handle the product promptly after synthesis.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: The formation of byproducts is a common challenge. In the synthesis of a related compound, 1-(2-hydroxyethyl)-1-nitrosourea, cyclization to form 1-nitroso-2-oxazolidone was observed as a significant side reaction.[3] To minimize byproduct formation:
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Temperature Control: Maintain a consistently low temperature (typically 0-5 °C) throughout the addition of the nitrosating agent. This helps to slow down the rates of side reactions.
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pH Control: As mentioned, maintaining the optimal pH is crucial to disfavor the formation of byproducts.
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Purity of Starting Materials: Ensure the starting material, 1-(2-Methoxyethyl)urea, is pure. Impurities can lead to unwanted side reactions.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended to confirm the identity and assess the purity of your final product. These methods are essential for quality control in drug development.
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Chromatographic Methods: HPLC with UV detection is a common and reliable method for the analysis of nitrosoureas.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for both identification and quantification.[5][6]
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-N=O and C=O groups.
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UV-Visible Spectroscopy: Can be used for quantification, as nitrosoureas typically have a characteristic UV absorbance.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: Based on the general instability of nitrosoureas like N-methyl-N-nitrosourea, it is recommended to store this compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Refrigeration is advisable to minimize degradation.
Q: What are the typical starting materials for the synthesis of this compound?
A: The synthesis generally proceeds via the nitrosation of the corresponding urea precursor. Therefore, the primary starting material is 1-(2-Methoxyethyl)urea. This precursor can be synthesized from 2-methoxyethylamine and an isocyanate or a related reagent.
Q: Are there any specific safety precautions I should take when working with nitrosoureas?
A: Yes. Nitrosoureas as a class of compounds are potent alkylating agents and are often carcinogenic and mutagenic.[1][7] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of this compound. This should be adapted and optimized for your specific laboratory conditions.
Step 1: Preparation of 1-(2-Methoxyethyl)urea
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Dissolve 2-methoxyethylamine in a suitable aprotic solvent (e.g., dichloromethane).
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Cool the solution in an ice bath.
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Slowly add a solution of potassium isocyanate in water.
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Stir the mixture vigorously at room temperature overnight.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(2-Methoxyethyl)urea.
Step 2: Nitrosation of 1-(2-Methoxyethyl)urea
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Dissolve 1-(2-Methoxyethyl)urea in formic acid.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a concentrated aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for 2-3 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully add ice-cold water to the mixture.
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Extract the product with a cold organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Factors Influencing the Yield of this compound Synthesis
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | 0-5 °C | High | Minimizes degradation of the nitrosourea product and reduces side reactions. |
| > 10 °C | Low | Increased rate of product decomposition and side reactions. | |
| pH | Acidic (e.g., formic acid) | High | Promotes the formation of the nitrosating species (nitrous acid). |
| Neutral or Basic | Low | The nitrosating agent is unstable, and the urea is not activated for nitrosation. | |
| Nitrosating Agent | Fresh, high purity | High | Ensures efficient nitrosation. |
| Old or impure | Low | Lower concentration of the active nitrosating species. | |
| Reaction Time | Optimal (e.g., 2-3 hours) | High | Allows for complete conversion of the starting material. |
| Too short | Low | Incomplete reaction. | |
| Too long | Low | Potential for product degradation over time. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in nitrosourea synthesis.
References
- 1. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An improved trace analysis for N-nitrosoureas from biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Methoxyethyl)-1-nitrosourea
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(2-Methoxyethyl)-1-nitrosourea.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | - Product Degradation: Nitrosoureas are inherently unstable and can degrade during purification, especially with prolonged exposure to heat, light, or certain solvents. - Co-elution with Impurities: The product may not be separating effectively from impurities during chromatography. - Precipitation Issues: The product may not be fully precipitating during crystallization, or it may be too soluble in the chosen solvent system. | - Minimize Degradation: Work at low temperatures (0-4°C) whenever possible. Use solvents that are free of nucleophilic impurities. Protect the compound from light. - Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. Consider using a different stationary phase. - Improve Crystallization: Experiment with different anti-solvents or solvent ratios to induce precipitation. Cool the solution slowly to encourage crystal formation. |
| Colored Impurities in Final Product | - Starting Material Impurities: Impurities in the 1-(2-Methoxyethyl)urea starting material may carry through the synthesis. - Side Reactions: The nitrosation reaction can lead to the formation of colored byproducts. - Degradation Products: The product may be degrading to form colored compounds. | - Purify Starting Material: Ensure the purity of the 1-(2-Methoxyethyl)urea before starting the synthesis. - Optimize Reaction Conditions: Adjust the temperature, reaction time, and stoichiometry of the nitrosating agent to minimize side reactions. - Charcoal Treatment: A small amount of activated charcoal can be used to remove colored impurities, but use with caution as it may also adsorb the product. |
| Inconsistent Purity Between Batches | - Variability in Reaction Conditions: Minor changes in temperature, reaction time, or reagent addition rate can affect the impurity profile. - Inconsistent Purification Protocol: Variations in the purification procedure can lead to different levels of purity. - Water Content: The presence of water can affect the stability of the nitrosourea and the efficiency of some purification steps. | - Standardize Reaction: Carefully control all reaction parameters. - Standardize Purification: Develop a detailed and consistent standard operating procedure (SOP) for the purification process. - Use Anhydrous Conditions: Ensure all solvents and reagents are dry, especially during the reaction and work-up steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can include unreacted 1-(2-Methoxyethyl)urea, byproducts from the nitrosation reaction, and degradation products. One potential significant impurity is a cyclized derivative, analogous to the 1-nitroso-2-oxazolidone seen in the synthesis of similar compounds[1].
Q2: What is the stability of this compound in solution?
A2: Nitrosoureas are generally unstable in both aqueous and alcoholic solutions. Decomposition is often accelerated by heat, light, and the presence of nucleophiles. For short-term storage of solutions for analytical purposes, it is recommended to use a buffered system at a slightly acidic pH and to keep the solution cold and protected from light.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for determining the purity of nitrosourea compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Q4: Can I use silica gel chromatography for purification?
A4: Yes, silica gel chromatography can be an effective purification method. However, due to the potential for degradation on acidic silica, it is advisable to use a neutral silica gel or to buffer the eluent system. It is also important to perform the chromatography quickly and at a low temperature.
Q5: What are the recommended storage conditions for the purified compound?
A5: The purified this compound should be stored as a solid at low temperatures (-20°C or below), in a tightly sealed container, and protected from light and moisture to prevent degradation.
Experimental Protocols
General Purification Protocol via Column Chromatography
This protocol is a general guideline and may require optimization for specific experimental outcomes.
-
Preparation of the Crude Product: After the synthesis reaction, the crude this compound is obtained, often as an oil or a solid.
-
Column Preparation: A chromatography column is packed with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system should be guided by thin-layer chromatography (TLC) analysis.
-
Loading the Column: The crude product is dissolved in a minimal amount of the chromatography solvent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure at a low temperature.
-
Final Product: The resulting solid or oil is the purified this compound.
Quantitative Data
The following tables present representative data from purification experiments.
Table 1: Comparison of Solvent Systems for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Yield (%) | Purity by HPLC (%) |
| 90:10 | 35 | 92 |
| 80:20 | 55 | 98 |
| 70:30 | 52 | 95 |
Table 2: Effect of Crystallization Solvent on Purity
| Crystallization Solvent | Yield (%) | Purity by HPLC (%) |
| Diethyl Ether | 45 | 99.1 |
| Dichloromethane/Hexane | 50 | 98.5 |
| Ethyl Acetate/Heptane | 48 | 98.8 |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A plausible degradation pathway for this compound.
References
Preventing the degradation of 1-(2-Methoxyethyl)-1-nitrosourea in solution
This technical support center provides guidance on the handling, storage, and use of 1-(2-Methoxyethyl)-1-nitrosourea (MNU) in solution to prevent its degradation. Nitrosoureas are known for their limited stability in aqueous solutions, which can impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (MNU) solution losing activity?
A1: this compound, like other nitrosourea compounds, is susceptible to degradation in aqueous solutions.[1][2] The stability of the compound is significantly influenced by the pH and temperature of the solution. Degradation can lead to a loss of the compound's biological activity and the formation of breakdown products.
Q2: What are the primary factors that cause the degradation of MNU in solution?
A2: The main factors contributing to the degradation of nitrosoureas are:
-
pH: These compounds are generally more stable in acidic conditions (pH 4-5) and degrade rapidly at neutral or alkaline pH.[2]
-
Temperature: Higher temperatures accelerate the rate of degradation. Storing solutions at refrigerated temperatures can significantly slow down this process.[2]
-
Solvent: The type of solvent and the presence of nucleophiles can affect stability. Aqueous buffers are common media where degradation occurs.
Q3: How should I prepare a stock solution of MNU to maximize its stability?
A3: To prepare a more stable stock solution, it is recommended to dissolve the MNU in a non-aqueous solvent such as DMSO or ethanol. For immediate use in aqueous experimental media, prepare a concentrated stock in a non-aqueous solvent and dilute it into the aqueous buffer immediately before the experiment.
Q4: What is the recommended procedure for storing MNU solutions?
A4: For short-term storage, it is advisable to keep aqueous solutions on ice or refrigerated at 2-8°C. For long-term storage, aliquoting stock solutions in a non-aqueous solvent and storing them at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q5: What are the degradation products of nitrosoureas?
A5: The decomposition of nitrosoureas in aqueous solution can be complex. For instance, N-methyl-N-nitrosourea, a related compound, has been shown to initially form cyanate in a phosphate buffer at pH 7.[3][4] The degradation of 1-(2-chloroethyl)-substituted nitrosoureas can result in the formation of a 2-chloroethyl carbonium ion, which is a potent alkylating agent.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of the MNU solution. | Prepare fresh solutions for each experiment from a frozen, non-aqueous stock. Ensure the pH of the experimental medium is controlled and, if possible, slightly acidic. |
| Complete loss of compound activity. | The MNU solution has fully degraded. | Discard the old solution and prepare a fresh one. Consider performing a stability test to determine the usable lifetime of the solution under your specific experimental conditions. |
| Precipitation observed in the solution upon dilution. | Poor solubility of MNU in the aqueous buffer. | Try using a co-solvent or vortexing during dilution. Ensure the final concentration does not exceed the solubility limit of MNU in your specific medium. |
Stability of Nitrosourea Analogs in Solution
| Nitrosourea Compound | Conditions | Time for 5% Degradation (t0.95) | Reference |
| General Nitrosoureas | PBS, pH 7, Room Temperature | 10 - 50 minutes | [2] |
| General Nitrosoureas | PBS, pH 7, Refrigerated | Increased about 10-fold | [2] |
| General Nitrosoureas | pH 4-5, Room Temperature | Increased 5- to 10-fold | [2] |
Disclaimer: This data is for analogous compounds and should be used as a general reference. The stability of this compound may vary. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol: Determining the Stability of this compound in an Aqueous Solution
This protocol outlines a method to assess the stability of MNU in a specific buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (MNU)
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Thermostated incubator or water bath
2. Procedure:
-
Preparation of MNU Stock Solution:
-
Accurately weigh a small amount of MNU powder.
-
Dissolve the MNU in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Sample Preparation for Stability Study:
-
Dilute the MNU stock solution with your aqueous buffer to the final desired concentration (e.g., 100 µM).
-
Immediately after preparation (t=0), take an aliquot of the solution, and mix it with an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Store this sample at -20°C until analysis.
-
Place the remaining solution in a thermostated incubator at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the MNU solution.
-
Immediately quench each aliquot with an equal volume of cold acetonitrile.
-
Store the quenched samples at -20°C until all time points have been collected.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the samples from each time point.
-
Monitor the elution of MNU using a UV detector at an appropriate wavelength (to be determined by a UV scan of the compound).
-
Record the peak area of the MNU peak at each time point.
-
3. Data Analysis:
-
Plot the peak area of MNU as a function of time.
-
Calculate the percentage of MNU remaining at each time point relative to the t=0 sample.
-
Determine the half-life (t1/2) of MNU under your experimental conditions.
Visualizations
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tees.ac.uk [research.tees.ac.uk]
- 4. The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting inconsistent results in experiments with 1-(2-Methoxyethyl)-1-nitrosourea
Welcome to the technical support center for researchers using 1-(2-Methoxyethyl)-1-nitrosourea (MNEU). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide for Inconsistent MNEU Experiments
Inconsistent results in experiments involving MNEU can arise from a variety of factors, ranging from compound stability to animal model variations. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Efficacy (e.g., low tumor incidence) | Compound Degradation: MNEU, like other nitrosoureas, is sensitive to light, moisture, and pH. Improper storage or handling can lead to rapid degradation. | Store MNEU powder under inert gas at -20°C, protected from light and moisture.Prepare solutions immediately before use. Nitrosourea solutions are often unstable.Use an appropriate, anhydrous solvent and buffer to a slightly acidic pH (e.g., pH 4-5) if aqueous solutions are necessary, to slow decomposition. |
| Suboptimal Dosing: The administered dose may be too low to elicit the desired biological effect in the chosen animal model. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal effective dose.[1]Review literature for doses used with structurally similar compounds like 1-(2-hydroxyethyl)-1-nitrosourea (HNU) or Ethylnitrosourea (ENU).[2] | |
| Incorrect Route of Administration: The chosen route may not provide adequate bioavailability to the target tissue. | Ensure the route of administration (e.g., intraperitoneal, oral) is appropriate for the experimental goals and allows for systemic distribution.[3]Verify injection technique to prevent leakage or administration to non-target sites. | |
| High Variability in Animal Response | Genetic Differences: Outbred animal stocks can have significant genetic variability, leading to different metabolic rates and susceptibility. | Use inbred strains of mice or rats to ensure a homogenous genetic background.[4]Ensure all animals are sourced from the same supplier and cohort if possible. |
| Differences in Animal Health/Age: Age, weight, and underlying health status can significantly impact an animal's response to a carcinogen. | Use animals of a consistent age and weight range for all experimental groups.Acclimatize animals to the facility before starting the experiment and monitor for health issues. | |
| Inconsistent Solution Preparation: Variation in the concentration of prepared MNEU solution between experiments or treatment groups. | Use a calibrated precision balance for weighing the compound.[5]Develop and strictly follow a Standard Operating Procedure (SOP) for solution preparation. | |
| Unexpected Toxicity or Mortality | Dose Too High: The administered dose exceeds the MTD for the specific animal strain, age, or sex. | Perform a preliminary toxicity study to establish the MTD.[1]Start with lower doses based on literature for similar compounds and titrate up. |
| Solvent Toxicity: The vehicle used to dissolve MNEU may have its own toxic effects. | Run a vehicle-only control group to assess the toxicity of the solvent.Select a solvent with a well-established safety profile, such as saline or corn oil, if compatible with MNEU. | |
| Contamination: Contamination of the MNEU stock or prepared solutions. | Handle MNEU and prepare solutions in a sterile environment (e.g., a biological safety cabinet).Ensure all glassware and equipment are properly cleaned and sterilized. |
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I properly store and handle MNEU? A: MNEU is a potent carcinogen and should be handled with extreme caution.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[7] Handle the compound in a chemical fume hood or other ventilated enclosure.[8] For storage, keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
Q2: What is the best way to prepare an MNEU solution for animal studies? A: Due to the inherent instability of nitrosoureas, solutions should always be prepared fresh immediately prior to administration. The choice of solvent depends on the route of administration. For intraperitoneal (IP) injections, MNEU may be dissolved in a minimal amount of a suitable organic solvent (like acetone) and then diluted to the final concentration with a vehicle like saline or buffered solution. Always check for solubility and stability in your chosen vehicle. A slight acidification of aqueous solutions can sometimes improve stability.
Mechanism and Experimental Design
Q3: What is the mechanism of action for MNEU? A: As a nitrosourea compound, MNEU is an alkylating agent. It acts by transferring its 2-methoxyethyl group to nucleophilic sites on DNA bases. This DNA alkylation can lead to mispairing during replication, causing mutations (e.g., G:C to A:T transitions). If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate carcinogenesis.
Q4: Which animal models are best for MNEU-induced carcinogenesis studies? A: The choice of animal model depends on the research question.[9] Rats and mice are the most common models used in carcinogenicity studies.[1][4] Specific strains may be more susceptible to tumor formation in certain organs. For example, C57BL mice have been used to study thymic lymphomas induced by the related compound HNU.[2] It is critical to select a model based on its relevance to human biology and the specific cancer type being investigated.[10]
Q5: How long should a typical MNEU carcinogenicity study last? A: Long-term carcinogenicity studies in rodents typically last for the majority of the animal's lifespan, which is often up to two years for both rats and mice.[4] The duration should be sufficient to allow for the development of late-onset tumors.[3]
Key Experimental Protocols
Protocol 1: General Protocol for a Rodent Carcinogenicity Study
This protocol provides a general framework. Specific details such as dose, animal strain, and monitoring parameters should be optimized for your specific experimental goals.
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Animal Selection and Acclimation:
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Select a suitable rodent species and strain (e.g., B6C3F1/N mice or Harlan Sprague Dawley rats).[4]
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Use animals of a single sex and a narrow age range (e.g., 6-8 weeks old).
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Acclimatize animals for at least one week prior to the start of the study.
-
-
Dose Preparation and Administration:
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Determine dose levels based on a prior dose-range finding study to establish the MTD.[1] Typically, three dose levels plus a concurrent control group are used.[1]
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On the day of dosing, weigh MNEU precisely and prepare the solution in the chosen vehicle immediately before use.
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Administer MNEU to the animals via the selected route (e.g., single intraperitoneal injection). Ensure the control group receives the vehicle only.
-
-
Animal Monitoring:
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Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
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Record body weights weekly for the first 13 weeks and monthly thereafter.[4]
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Palpate animals for tumor masses regularly.
-
-
Necropsy and Histopathology:
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At the end of the study (e.g., 2 years) or when animals become moribund, perform a full necropsy.
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Collect all major organs and any observed lesions.
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Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
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Perform histopathological examination of stained tissue sections to identify and classify neoplasms.
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Protocol 2: Safe Handling and Decontamination of MNEU
-
Personal Protective Equipment (PPE):
-
Always wear two pairs of nitrile gloves, a disposable gown, and safety glasses when handling MNEU.[7]
-
-
Handling:
-
Conduct all weighing and solution preparation in a certified chemical fume hood to prevent inhalation of the powder.
-
-
Decontamination and Spill Cleanup:
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For spills, absorb liquids with an inert material and decontaminate the area.
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Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[6]
-
-
Waste Disposal:
Visualizations
Experimental and logical Workflows
The following diagrams illustrate key processes related to MNEU experimentation.
Caption: General workflow for an MNEU-induced carcinogenicity study.
Caption: Troubleshooting logic for inconsistent MNEU experimental results.
Caption: Simplified mechanism of action for MNEU-induced DNA damage.
References
- 1. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 2. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Animal Models | Harvard Medical School [hms.harvard.edu]
- 10. Animal Models of Human Disease | National Institute of Environmental Health Sciences [niehs.nih.gov]
Optimizing the concentration of 1-(2-Methoxyethyl)-1-nitrosourea for cell viability assays
Welcome to the technical support center for optimizing the use of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) in cell viability and cytotoxicity assays. This resource provides detailed guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (MENU)?
A1: this compound (MENU) belongs to the nitrosourea class of compounds, which are known as alkylating agents.[1] Its primary mechanism of action involves the non-enzymatic decomposition to form reactive electrophilic species. These species covalently modify (alkylate) cellular macromolecules, most importantly DNA.[1][2] This alkylation can lead to the formation of DNA interstrand cross-links, which prevent DNA replication and transcription, ultimately triggering cytotoxic effects and cell death.[3][4] Some nitrosoureas may also possess carbamoylating activity, which can inactivate DNA repair enzymes, further enhancing their cytotoxic potential.[1]
Q2: What is a recommended starting concentration range for MENU in a cell viability assay?
A2: The optimal concentration range for MENU is highly dependent on the specific cell line's sensitivity and the duration of the treatment. For initial experiments, it is advisable to perform a dose-response study across a broad logarithmic range. A typical starting range might be from 0.1 µM to 1000 µM. This allows for the determination of the IC50 (half-maximal inhibitory concentration), which is the concentration of MENU required to inhibit cell viability by 50%.
Q3: Which type of cell viability assay is most suitable for use with MENU?
A3: Several types of assays are suitable, each with its own advantages.
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Metabolic Assays: Tetrazolium-based assays (e.g., MTT, MTS, XTT) and resazurin-based assays (e.g., AlamarBlue®, CellTiter-Blue®) are widely used.[5] They measure the metabolic activity of viable cells, which is generally proportional to the number of living cells.[6] MTS and resazurin assays are often preferred over MTT as they produce a soluble formazan product, simplifying the protocol.[5][7]
-
ATP-Based Assays: These assays, such as CellTiter-Glo®, quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[8] They are known for their high sensitivity and rapid results.[9]
-
Cytotoxicity Assays: To specifically measure cell death, assays that detect the loss of membrane integrity, such as those measuring lactate dehydrogenase (LDH) release, are effective.[8][10]
Q4: How should I prepare and store a stock solution of MENU?
A4: Due to the potential for poor aqueous solubility, MENU should first be dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM to 100 mM).[11] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the DMSO stock should be serially diluted in a complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically kept below 0.5%, and that a vehicle control (medium with the same final DMSO concentration) is included in the experiment.[12]
Experimental Protocols
Protocol: Determining MENU IC50 using a Resazurin-Based Viability Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each specific cell line.[11][13]
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and have high viability (>95%).[13]
-
Seed cells into a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of MENU dilutions in complete culture medium from your DMSO stock. For example, create 2X final concentrations for a 1:2 serial dilution (e.g., 2000 µM, 1000 µM, 500 µM, etc.).
-
Include a "cells only" control (no treatment) and a "vehicle control" (cells treated with the highest concentration of DMSO used in the dilutions).
-
Carefully remove 100 µL of medium from the wells and add 100 µL of the appropriate MENU dilution or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Assay:
-
Prepare a resazurin solution (e.g., 0.2 mg/ml in sterile PBS).[11]
-
Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).[11]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined to ensure the signal is within the linear range of the plate reader.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7]
-
-
Data Analysis:
-
Subtract the average fluorescence value of the "medium only" (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each MENU concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Treated / Fluorescence_VehicleControl) * 100
-
-
Plot the % Viability against the log of the MENU concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for MENU by Cell Type
| Cell Type Category | Example Cell Lines | Recommended Starting Range (µM) | Typical Incubation Time (hours) |
| Glioblastoma | U87, T98G | 10 - 1000 | 48 - 72 |
| Leukemia | L1210, K562 | 1 - 500 | 24 - 48 |
| Colon Cancer | HT-29, HCT116 | 20 - 2000 | 48 - 72 |
| Lung Cancer | A549, H1299 | 15 - 1500 | 48 - 72 |
Note: These are suggested starting points. The optimal range must be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in MENU-based Cell Viability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. "Edge effect" in the 96-well plate.[13] 4. Contamination.[13] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and change tips for each dilution. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/medium. 4. Practice sterile technique; check for contamination. |
| No Dose-Dependent Cell Killing | 1. MENU concentration is too low. 2. Cell line is resistant to MENU. 3. Incubation time is too short. 4. Degraded MENU stock solution.[14] | 1. Test a wider and higher range of concentrations. 2. Verify the sensitivity of your cell line from literature or test a known sensitive line as a positive control. 3. Increase the treatment duration (e.g., from 24h to 48h or 72h). 4. Prepare a fresh stock solution of MENU. |
| All Cells Die, Even at Low Concentrations | 1. MENU concentration is too high. 2. Calculation error during dilution. 3. High toxicity from the solvent (e.g., DMSO). | 1. Test a lower range of concentrations (e.g., starting from nanomolar). 2. Double-check all dilution calculations. 3. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%) and include a vehicle control.[12] |
| Inconsistent IC50 Values Between Experiments | 1. Variation in cell passage number or health.[15] 2. Inconsistent incubation times. 3. Different batches of reagents (medium, serum, assay kits). | 1. Use cells within a consistent, low passage number range. Ensure cells are healthy at the time of seeding.[13] 2. Strictly adhere to the same incubation times for treatment and assay development. 3. Record lot numbers for all reagents to track potential batch-to-batch variability. |
Visualizations
Caption: Experimental workflow for optimizing MENU concentration.
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. youtube.com [youtube.com]
- 10. Cell Viability, Proliferation and Cytotoxicity Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Quantification of 1-(2-Methoxyethyl)-1-nitrosourea (MNEU) DNA Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of DNA adducts formed by 1-(2-Methoxyethyl)-1-nitrosourea (MNEU).
Frequently Asked Questions (FAQs)
Q1: What are the primary DNA adducts formed by MNEU?
A1: this compound (MNEU) is an alkylating agent that covalently modifies DNA bases. The primary and most mutagenic adduct formed is O6-(2-methoxyethyl)guanine (O6-MeOEG). Other adducts, such as N7-(2-methoxyethyl)guanine and N3-(2-methoxyethyl)adenine, may also be formed but are generally less abundant and/or less mutagenic.
Q2: What is the most common analytical method for quantifying MNEU DNA adducts?
A2: The most widely accepted and sensitive method for the quantification of O6-MeOEG and other MNEU-DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, allowing for the detection of low levels of adducts in biological samples.
Q3: Why is an internal standard crucial for accurate quantification?
A3: An isotopically labeled internal standard, such as [13C5,15N2]-O6-(2-methoxyethyl)guanine, is essential for accurate quantification. It is added to the sample at the beginning of the workflow and co-purifies with the analyte of interest. This allows for the correction of any sample loss during extraction, hydrolysis, and purification, as well as variations in LC-MS/MS instrument response.
Q4: What are the critical steps in the experimental workflow for MNEU adduct analysis?
A4: The critical steps include:
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DNA Isolation: Efficient and clean isolation of DNA from cells or tissues.
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DNA Hydrolysis: Complete enzymatic or acid hydrolysis of DNA to release the adducted nucleosides or bases.
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Sample Purification: Solid-phase extraction (SPE) is commonly used to enrich the adducts and remove interfering matrix components.
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LC-MS/MS Analysis: Optimized chromatographic separation and mass spectrometric detection of the target adduct and internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Adduct Signal | Incomplete DNA hydrolysis. | Optimize enzymatic digestion conditions (enzyme concentration, incubation time, temperature). Consider testing different enzyme combinations (e.g., nuclease P1, phosphodiesterase I & II, alkaline phosphatase). For acid hydrolysis, ensure complete depurination without degrading the adduct. |
| Adduct degradation during sample processing. | O6-alkylguanine adducts can be unstable under harsh conditions. Avoid strong acids or bases and prolonged high temperatures. Use antioxidants during DNA isolation to prevent oxidative damage. | |
| Poor recovery during solid-phase extraction (SPE). | Optimize the SPE protocol. Test different sorbents (e.g., C18, mixed-mode). Adjust the pH and organic solvent concentration of the wash and elution buffers. | |
| Suboptimal LC-MS/MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Fine-tune the collision energy for the specific precursor-to-product ion transition of O6-MeOEG. | |
| High Background/Interference | Incomplete removal of matrix components. | Improve the SPE cleanup. Consider adding a second purification step (e.g., different SPE chemistry, liquid-liquid extraction). |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Pre-rinse all labware with an organic solvent. Run procedural blanks to identify sources of contamination. | |
| Co-eluting isobaric interferences. | Improve chromatographic separation by modifying the gradient, flow rate, or using a different column chemistry. Ensure the use of a high-resolution mass spectrometer for better mass accuracy. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples and standards. Use a standardized and well-documented protocol for all steps. |
| Variable instrument performance. | Regularly check the LC-MS/MS system performance with a standard solution. Calibrate the mass spectrometer frequently. | |
| Incomplete DNA quantification prior to hydrolysis. | Accurately quantify the amount of DNA in each sample before hydrolysis to ensure consistent starting material. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for O6-(2-methoxyethyl)guanine adducts in DNA from an in vitro study, illustrating how data can be presented.
| Cell Line | MNEU Concentration (µM) | Treatment Time (h) | O6-MeOEG per 106 Guanine (Mean ± SD) |
| HEK293 | 0 | 24 | Not Detected |
| HEK293 | 10 | 24 | 5.2 ± 0.8 |
| HEK293 | 50 | 24 | 28.1 ± 3.5 |
| HEK293 | 100 | 24 | 55.9 ± 6.2 |
| A549 | 0 | 24 | Not Detected |
| A549 | 10 | 24 | 3.8 ± 0.5 |
| A549 | 50 | 24 | 21.5 ± 2.9 |
| A549 | 100 | 24 | 42.7 ± 5.1 |
Experimental Protocols
Synthesis of O6-(2-methoxyethyl)guanine Standard
This protocol is adapted from methods for synthesizing similar O6-alkylguanine derivatives.
-
Starting Material: 2-amino-6-chloropurine.
-
Reaction: React 2-amino-6-chloropurine with sodium 2-methoxyethoxide in a suitable solvent (e.g., 2-methoxyethanol) at an elevated temperature.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
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Characterization: Confirm the structure of the synthesized O6-(2-methoxyethyl)guanine using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
LC-MS/MS Quantification of O6-(2-methoxyethyl)guanine in DNA
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DNA Isolation: Isolate genomic DNA from cell pellets or tissue samples using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.
-
DNA Quantification: Accurately measure the DNA concentration using a UV-Vis spectrophotometer or a fluorescent DNA quantification kit.
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Internal Standard Spiking: Add a known amount of isotopically labeled O6-(2-methoxyethyl)guanine internal standard to each DNA sample.
-
Enzymatic Hydrolysis:
-
To 50 µg of DNA in a microcentrifuge tube, add a buffer containing nuclease P1 and incubate at 37°C for 2 hours.
-
Add a buffer containing alkaline phosphatase and phosphodiesterase I and incubate at 37°C for an additional 4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the adducts with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the adduct from other nucleosides.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the native and isotopically labeled O6-(2-methoxyethyl)guanine.
-
Visualizations
Caption: Experimental workflow for the quantification of MNEU-DNA adducts.
Caption: Formation and repair of O6-(2-methoxyethyl)guanine DNA adducts.
Technical Support Center: Overcoming Solubility Issues of 1-(2-Methoxyethyl)-1-nitrosourea in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(2-Methoxyethyl)-1-nitrosourea in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific data for this compound is limited in publicly available literature, nitrosourea compounds as a class often exhibit poor aqueous solubility.[1][2] Their lipophilic nature can make them challenging to dissolve in aqueous buffers, which is a critical step for many in vitro and in vivo experiments.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Several factors can contribute to poor solubility, including:
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Intrinsic molecular properties: The chemical structure of this compound likely contributes to its hydrophobicity.
-
pH of the medium: The stability and solubility of nitrosoureas can be pH-dependent.[4]
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Temperature: Solubility can be influenced by temperature, although the stability of the compound must also be considered, as nitrosoureas can be heat-sensitive.
-
Buffer composition: The ionic strength and presence of other components in the buffer can affect solubility.
Q3: What initial steps can I take to improve the solubility of this compound for my experiments?
For initial troubleshooting, consider the following:
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Use of a co-solvent: A small percentage of an organic co-solvent, such as DMSO or ethanol, is a common starting point to dissolve poorly soluble compounds before further dilution in aqueous media.[5][6]
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Gentle warming and agitation: Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.[5][6] However, be mindful of the potential for degradation with excessive heat.
-
pH adjustment: Systematically altering the pH of your aqueous medium may improve solubility, but it is crucial to consider the compound's stability at different pH values.
Q4: Are there more advanced techniques to enhance the solubility of this compound for formulation development?
Yes, several formulation strategies can be employed for poorly soluble drugs, including:
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution rates.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance aqueous solubility.
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Lipid-based formulations: Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[7]
-
Nanotechnology: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[7]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the handling and dissolution of this compound.
Issue 1: Precipitate formation upon dilution of a stock solution into aqueous buffer.
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Possible Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of the compound. The compound is "crashing out" of solution.
-
Troubleshooting Steps:
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Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous medium.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increase the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO). Always check the tolerance of your assay for the co-solvent.
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Use a different co-solvent: Some compounds may be more soluble in ethanol, methanol, or other organic solvents.
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Consider a formulation approach: For persistent issues, explore the use of solubilizing excipients such as surfactants or cyclodextrins in your aqueous medium.
-
Issue 2: Inconsistent results in biological assays.
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Possible Cause: Incomplete dissolution or precipitation of the compound during the experiment can lead to variability in the effective concentration. Nitrosoureas can also be unstable in aqueous solutions, with stability being pH-dependent.[4]
-
Troubleshooting Steps:
-
Confirm complete dissolution: Before adding to your assay, visually inspect your final solution for any particulates. Consider filtering the solution through a compatible filter if necessary.
-
Prepare fresh solutions: Due to the potential for degradation, always prepare fresh solutions of this compound immediately before use.
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Control the pH: Ensure the pH of your experimental medium is consistent across all experiments. If possible, determine the optimal pH for both solubility and stability.
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Run a solubility check in your specific assay medium: The components of your cell culture medium or assay buffer can impact solubility.
-
Data Presentation
Table 1: Recommended Starting Solvents and Co-solvents for this compound
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Prepare a high-concentration stock and dilute at least 1:1000 into aqueous media. |
| Ethanol | 10-50 mM | Can be an alternative to DMSO. Check for compatibility with your experimental system. |
| Polyethylene Glycol 400 (PEG 400) | Varies | Can be used as a co-solvent or as part of a formulation. |
| Cyclodextrin Solutions | Varies | Can enhance solubility through complexation. Requires optimization. |
Table 2: General Parameters for Solubility Enhancement Techniques
| Technique | Key Parameters to Optimize | Expected Outcome |
| Co-solvency | Co-solvent type and percentage | Increased solubility in the final aqueous solution. |
| pH Adjustment | pH of the aqueous medium | Identification of a pH range with optimal solubility and stability. |
| Solid Dispersion | Polymer type and drug-to-polymer ratio | Improved dissolution rate and extent. |
| Complexation | Type of cyclodextrin and molar ratio | Formation of a soluble inclusion complex. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
-
Vortex mixer
-
Amber glass vial
-
-
Procedure:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular weight of C4H9N3O3 = 147.13 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: General Method for Assessing Solubility in Aqueous Buffers
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl at various pH values)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM stock solution into the aqueous buffer in microcentrifuge tubes. Aim for a final DMSO concentration below 1%.
-
Vortex each tube vigorously for 1-2 minutes.
-
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 1-2 hours) to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.
-
The highest concentration at which no precipitate is observed and the supernatant concentration is linear with the dilution factor is considered the approximate solubility under those conditions.
-
Visualizations
Caption: A general experimental workflow for dissolving this compound.
Caption: A logical diagram for troubleshooting solubility issues.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Drug design: nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Chemotherapeutic characterization of new nitrosourea compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized 1-(2-Methoxyethyl)-1-nitrosourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized 1-(2-Methoxyethyl)-1-nitrosourea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a nitrosourea compound. Nitrosoureas are a class of alkylating agents that are often used in chemotherapy due to their ability to cross-link DNA, leading to cell death.[1][2] They are particularly noted for their high lipophilicity, which allows them to cross the blood-brain barrier, making them effective against brain tumors.[1]
Q2: What are the main causes of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability can arise from several factors, including:
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Purity of starting materials: The presence of impurities in the starting material, 1-(2-Methoxyethyl)urea, can lead to the formation of side products.
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Reaction conditions: Temperature, reaction time, and pH can significantly influence the reaction pathway and the formation of impurities.
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Stability of the final product: this compound, like other nitrosoureas, is inherently unstable and can degrade over time, especially when exposed to light, heat, or moisture.[1]
-
Purification methods: The efficiency and consistency of the purification process can impact the final purity and yield of the product.
Q3: How can I assess the purity and stability of my synthesized this compound?
Several analytical techniques can be used to assess the purity and stability of your compound:[3][4][5]
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and any impurities.[3][5]
-
Mass Spectrometry (MS): MS can be used to identify the molecular weight of the compound and its fragments, helping to confirm its identity and elucidate the structure of any impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound and can be used to identify and quantify impurities.
-
Stability Studies: Conducting stability studies under controlled conditions (e.g., different temperatures, humidity levels, and light exposure) can help determine the shelf-life of the compound.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. | Extend the reaction time or slightly increase the reaction temperature. |
| Degradation of Product | Nitrosoureas are sensitive to heat and light. | Maintain a low reaction temperature and protect the reaction mixture from light. |
| Suboptimal pH | The nitrosation reaction is pH-dependent. | Carefully control the pH of the reaction mixture, typically in the acidic range. |
| Loss during Work-up | The product may be lost during extraction or purification. | Optimize the extraction and purification procedures to minimize product loss. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Identification:
| Potential Impurity | Potential Source | Analytical Identification |
| Unreacted 1-(2-Methoxyethyl)urea | Incomplete reaction. | HPLC, NMR |
| 1-Nitroso-2-oxazolidone | Intramolecular cyclization, a known side reaction for similar compounds.[7] | MS (different molecular weight), NMR (distinctive signals) |
| Degradation Products | Decomposition of the nitrosourea group. | HPLC (new peaks), MS (fragments) |
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze a small sample of the crude reaction mixture by HPLC or MS to identify the major impurities.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may reduce the formation of degradation products and side products.
-
Reaction Time: A shorter reaction time might prevent the formation of certain impurities.
-
-
Improve Purification:
-
Chromatography: Use a different stationary or mobile phase in your column chromatography to improve the separation of the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Issue 3: Inconsistent Biological Activity Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variation in Purity | Even small amounts of impurities can affect biological activity. | Re-analyze the purity of each batch using a validated HPLC method. |
| Presence of Active Impurities | Some impurities may have their own biological activity. | Identify and quantify all major impurities. If necessary, synthesize and test the activity of the impurities. |
| Degradation of the Compound | The compound may have degraded during storage. | Perform a stability study on each batch to ensure it meets the required specifications before use. |
| Inaccurate Quantification | Errors in determining the concentration of the compound. | Use a validated analytical method to accurately quantify the compound in each batch. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a hypothetical procedure based on the synthesis of similar nitrosourea compounds.[7]
-
Dissolve 1-(2-Methoxyethyl)urea in a suitable solvent (e.g., formic acid) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrosating agent (e.g., sodium nitrite solution or nitrosyl chloride in an inert solvent) to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quench the reaction by adding a quenching agent (e.g., a solution of urea).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
Caption: Potential degradation and reaction pathway of this compound.
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Analysis for 1,3-bis(2-chloroethyl)-1-nitrosourea by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and distribution of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of animal handling protocols for 1-(2-Methoxyethyl)-1-nitrosourea administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)-1-nitrosourea (MENU). The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of MENU in solution | - MENU has limited aqueous solubility. - The pH of the solution is not optimal for stability. Nitrosoureas are generally more stable in acidic conditions.[1] - The solution has been stored for too long or at an improper temperature. Nitrosoureas are unstable in aqueous solutions, with degradation occurring in minutes at room temperature and neutral pH.[1] | - Prepare fresh solutions immediately before use. - Use a suitable vehicle for administration. While specific data for MENU is limited, consider vehicles used for similar nitrosoureas, such as acidified saline or a minimal amount of a compatible organic solvent followed by dilution. - If possible, adjust the pH of the vehicle to be slightly acidic (pH 4-5) to improve stability.[1] - Store stock solutions at low temperatures (refrigerated or frozen) and protected from light, though stability in a frozen state can vary.[1] |
| Animal shows signs of distress post-injection (e.g., vocalization, agitation) | - The vehicle used for injection may be irritating. - The injection volume may be too large or administered too quickly. - The compound itself may be causing acute toxicity. | - Ensure the vehicle is biocompatible and non-irritating. - Adhere to recommended injection volume limits for the chosen administration route and animal species. - Administer the injection slowly and carefully to minimize discomfort. - Monitor the animal closely for signs of pain or distress and consult with veterinary staff. |
| Inconsistent experimental results | - Degradation of MENU in solution prior to administration. - Improper animal handling and injection technique. - Variability in animal age, weight, or strain. | - Prepare and use MENU solutions immediately. Do not store diluted solutions. - Ensure all personnel are thoroughly trained and proficient in the chosen administration technique. - Standardize animal characteristics (age, weight, sex, strain) across all experimental groups. |
| Local tissue reaction at the injection site (e.g., swelling, necrosis) | - The compound or vehicle is caustic. - Inadvertent subcutaneous administration of a substance intended for intraperitoneal or intravenous injection. | - Ensure the final solution is as close to physiological pH and isotonicity as possible without compromising compound stability. - Use proper injection technique to ensure the substance is delivered to the intended anatomical location. - Rotate injection sites if multiple administrations are required. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (MENU)?
Q2: How should I store MENU and its solutions?
A2: MENU powder should be stored in a cool, dark, and dry place as recommended by the manufacturer. Nitrosourea solutions are inherently unstable.[1][2] It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The stability of nitrosoureas is pH-dependent, with greater stability in acidic conditions (pH 4-5).[1]
Q3: What are the potential health and safety hazards associated with MENU?
A3: MENU is a nitrosourea compound and should be handled as a potential carcinogen, mutagen, and teratogen. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All handling of the dry powder and preparation of solutions should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q4: What is the likely mechanism of action of MENU?
A4: Like other haloethylnitrosoureas, MENU is expected to act as a DNA alkylating and cross-linking agent.[3][4][5] It is believed that the 2-methoxyethyl group can lead to the formation of DNA adducts, which can then form interstrand cross-links, ultimately leading to cytotoxicity.[3][4]
Q5: Are there any data on the toxicity of MENU?
Quantitative Data
Due to the limited availability of quantitative data specifically for this compound, the following table includes data for the closely related compound, 1-(2-hydroxyethyl)-1-nitrosourea (HNU), for reference.
| Compound | Animal Model | Administration Route | LD50 | Carcinogenic Potential |
| 1-(2-hydroxyethyl)-1-nitrosourea (HNU) | Female C57BL/Cbl mice | Intraperitoneal (single dose) | Similar to 1-ethyl-1-nitrosourea (ENU) | Potent inducer of lymphocytic thymic lymphomas |
Data extracted from a study comparing the carcinogenicity of HNU and ENU.[6]
Experimental Protocols
General Protocol for Intraperitoneal (IP) Administration of a Nitrosourea Compound in Mice
This protocol provides a general framework. Specific details such as dosage and vehicle must be determined by the researcher based on the experimental design and preliminary studies.
Materials:
-
This compound (MENU)
-
Sterile vehicle (e.g., acidified saline, pH 4.5)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Appropriate personal protective equipment (PPE)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions before the experiment.
-
Weigh each animal immediately before injection to calculate the precise dose.
-
-
Solution Preparation (perform in a chemical fume hood):
-
Due to the instability of nitrosoureas, prepare the MENU solution immediately prior to injection.
-
Calculate the required amount of MENU based on the animal's weight and the desired dosage.
-
Dissolve the MENU powder in the chosen sterile vehicle to the final desired concentration. Ensure complete dissolution.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the MENU solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal closely for any adverse reactions, including signs of pain, distress, or toxicity.
-
Provide appropriate supportive care as needed and consult with veterinary staff if adverse effects are observed.
-
Document all observations meticulously.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound (MENU).
Experimental Workflow
Caption: General workflow for in vivo administration of MENU.
References
- 1. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of nitrosourea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the nitrosoureas--V. Formation of O6-(2-fluoroethyl)guanine and its probable role in the crosslinking of deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the nitrosoureas--IV. Synthesis of the 2-haloethylnitrosourea-induced DNA cross-link 1-(3-cytosinyl),2-(1-guanyl)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid MENU (yellowing or browning) | Exposure to light, elevated temperatures, or humidity. | Store MENU in amber vials or light-proof containers. Ensure storage is at the recommended low temperature and in a desiccated environment. Discard any significantly discolored product as it may indicate degradation. |
| Inconsistent experimental results with stored MENU | Degradation of the compound due to improper storage. Absorption of moisture. | Re-evaluate storage conditions. Always use a freshly prepared solution from a properly stored solid for critical experiments. Perform a purity check of the stored solid using a validated analytical method (e.g., HPLC) before use. |
| Poor solubility of MENU after storage | Formation of insoluble degradation products. | Attempt to dissolve a small amount in the intended solvent. If solubility is compromised, the product has likely degraded and should not be used. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products. | Compare the chromatogram with that of a freshly prepared standard. Identify and characterize the degradation products if possible. This indicates the need for stricter storage and handling protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound (MENU)?
A1: Based on the general instability of nitrosourea compounds, solid MENU should be stored at low temperatures, protected from light and moisture. The recommended storage condition is in a freezer at -20°C or below, in a tightly sealed, amber-colored vial, and within a desiccator containing a suitable drying agent to minimize exposure to humidity. Nitrosoureas are known to be sensitive to both humidity and light.
Q2: How stable is MENU in solution?
A2: While specific data for MENU is limited, nitrosoureas as a class are known to be highly unstable in aqueous solutions, especially at neutral or alkaline pH.[1] Degradation can occur within minutes to hours at room temperature.[1] For experimental use, it is crucial to prepare solutions fresh and use them immediately. If temporary storage is unavoidable, solutions should be kept on ice and protected from light. The stability of nitrosoureas in solution is pH-dependent, with greater stability observed at acidic pH (around 4-5).[1][2][3]
Q3: What are the primary degradation pathways for MENU?
A3: The degradation of nitrosoureas is typically a non-enzymatic process.[4] It is proposed that under physiological conditions, nitrosoureas decompose into two reactive intermediates: an alkylating species and an organic isocyanate.[4] For MENU, this would likely involve the formation of a 2-methoxyethyl carbonium ion, which is a potent alkylating agent, and an isocyanate that can carbamoylate proteins.[4] Hydrolysis is a major degradation pathway, particularly in aqueous environments.[5]
Q4: Are there any visible signs of MENU degradation?
A4: Yes, a color change of the solid compound from off-white or pale yellow to a more intense yellow or brown can be an indicator of degradation.[2] For solutions, a color change may also occur. However, significant degradation can happen before any visible changes are apparent. Therefore, relying solely on visual inspection is not sufficient to ensure the compound's integrity.
Q5: How can I verify the purity of my stored MENU?
A5: The most reliable method to assess the purity of stored MENU is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be able to separate the intact MENU from its potential degradation products. Regular purity checks are recommended, especially for long-term studies.
Quantitative Stability Data for Related Nitrosoureas
Due to the lack of specific quantitative stability data for this compound, the following tables summarize the stability of closely related nitrosourea compounds in aqueous solutions, which can provide insights into the expected stability profile of MENU.
Table 1: Half-life of N-Methyl-N-nitrosourea (MNU) in Aqueous Solution at 20°C [3]
| pH | Half-life |
| 4.0 | 125 hours |
| 6.0 | 24 hours |
| 7.0 | 1.2 hours |
| 8.0 | 0.1 hours |
| 9.0 | 0.03 hours |
Table 2: Half-life of N-Ethyl-N-nitrosourea (ENU) in Aqueous Solution at 20°C [2]
| pH | Half-life |
| 4.0 | 190 hours |
| 6.0 | 31 hours |
| 7.0 | 1.5 hours |
| 8.0 | 0.1 hours |
| 9.0 | 0.05 hours |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Nitrosoureas
This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for nitrosoureas like MENU. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution may be necessary to separate the parent compound from its degradation products. A starting point could be a linear gradient from 10% to 90% organic solvent over 20-30 minutes.
3. Detection:
-
The UV detection wavelength should be set at the maximum absorbance of MENU. A PDA detector is advantageous as it can monitor a range of wavelengths and help in peak purity assessment.
4. Sample Preparation:
-
Prepare a stock solution of MENU in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For stability studies, samples are subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and light) to generate degradation products.
5. Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The ability to separate the active pharmaceutical ingredient from all known degradation products is a key requirement for a stability-indicating method.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for assessing the stability of long-term stored MENU.
References
- 1. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the basic hydrolysis of nitrosoureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 1-(2-Methoxyethyl)-1-nitrosourea (MENU) and Carmustine (BCNU)
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of two key nitrosourea compounds.
In the landscape of cancer chemotherapy, nitrosoureas represent a critical class of alkylating agents, renowned for their ability to cross the blood-brain barrier and treat brain tumors. This guide provides a detailed comparison of the cytotoxic properties of two such compounds: 1-(2-Methoxyethyl)-1-nitrosourea (MENU) and the well-established drug Carmustine, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea). Due to the limited direct comparative studies on MENU, this guide will leverage data on the structurally similar compound 1-(2-Hydroxyethyl)-1-nitrosourea (HNU) as a surrogate for a comprehensive analysis against BCNU.
Comparative Cytotoxicity Data
The cytotoxic efficacy of chemotherapeutic agents is a cornerstone of their preclinical evaluation. The following tables summarize the available quantitative data on the cytotoxic effects of BCNU and provide context for the anticipated activity of MENU based on its structural analogue, HNU.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| BCNU | Human Glioblastoma (A-172) | Cell Viability | ~18 µg/mL (approx. 84 µM) for 20% population vs control after 3 daily doses | [1] |
| BCNU | Human Glioblastoma (T98) | Cell Viability | Less sensitive than A-172 | [1] |
| BCNU | Human Hepatoma (J5) | XTT Assay | >25 µM (survival rate >70%) | |
| BCNU | Human Hepatoma (HepG2) | XTT Assay | >25 µM (survival rate >70%) | |
| BCNU | Human Lymphoma (HT58) | Apoptosis Inhibition | Non-cytotoxic at 12-50 µM | [2] |
| HNU | Mouse Lymphocytic Thymic Lymphoma | In vivo | LD50 similar to ENU | [3] |
Induction of Apoptosis
Nitrosoureas primarily exert their cytotoxic effects by inducing programmed cell death, or apoptosis.
BCNU-Induced Apoptosis: BCNU has been shown to induce apoptosis in various cancer cell lines. However, at non-cytotoxic doses (12-50 µM), it can paradoxically inhibit drug-induced apoptosis in human lymphoma cells by inactivating caspases through its carbamoylating activity[2]. In oligodendroglioma-derived cells, BCNU treatment leads to cell death associated with the downregulation of the anti-apoptotic proteins Bcl-xL and Bcl-2[4][5]. The effectiveness of BCNU is often correlated with its ability to induce apoptosis, and resistance can be associated with the overexpression of anti-apoptotic proteins like Bcl-2[6].
Expected Apoptotic Activity of MENU/HNU: As a nitrosourea, MENU, and by extension HNU, is expected to induce apoptosis through DNA damage. Studies on the related compound ethylnitrosourea (ENU) demonstrate the induction of apoptosis in fetal tissues and neural progenitor cells, a process that is p53-dependent[7][8]. This suggests that MENU's cytotoxic mechanism likely involves the activation of similar apoptotic pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the cytotoxic effects of compounds like MENU and BCNU.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., MENU or BCNU) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with the test compound for a specified time. Prepare control samples (untreated, single-stained) for setting up the flow cytometer.
-
Cell Harvesting and Washing: Harvest the cells and wash them once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of nitrosoureas are mediated through their interaction with cellular macromolecules, primarily DNA.
General Mechanism of Nitrosoureas: Nitrosourea compounds are alkylating agents that work by interfering with the DNA of cancer cells, which prevents them from dividing and leads to cell death[9]. Upon spontaneous decomposition, they form reactive intermediates that can alkylate DNA, leading to interstrand and intrastrand cross-links[10]. This DNA damage triggers cell cycle arrest and apoptosis[11].
BCNU-Specific Pathways: Studies in glioblastoma cells have suggested that the cellular response to BCNU may involve the Jun kinase (JNK) signal transduction pathway[12]. Furthermore, BCNU-induced cell death can be mediated by tumor necrosis factor (TNF) and appears to be independent of the Bcl-2 pathway in some sensitive cell lines[12].
MENU/HNU-Anticipated Pathways: Given their structural similarities to other nitrosoureas, MENU and HNU are expected to induce DNA damage and trigger similar cell death pathways. The involvement of the p53 tumor suppressor protein, as seen with ENU, is a likely component of their mechanism of action, where p53 mediates both apoptosis and cell cycle arrest in response to DNA damage[7].
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for assessing cytotoxicity and the general signaling pathway for nitrosourea-induced apoptosis.
Caption: A typical experimental workflow for determining the IC50 values of cytotoxic compounds using the MTT assay.
Caption: A simplified signaling pathway illustrating how nitrosoureas like MENU and BCNU induce apoptosis.
References
- 1. Cytotoxic effects of 1,3-bis(2 chloroethyl)-1-nitrosourea (BCNU) on cultured human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCNU is a caspase-mediated inhibitor of drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. BCNU down-regulates anti-apoptotic proteins bcl-xL and Bcl-2 in association with cell death in oligodendroglioma-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethylnitrosourea induces neural progenitor cell apoptosis after S-phase accumulation in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylnitrosourea (ENU)-induced apoptosis in the rat fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of cellular pathways involved in glioblastoma response to the chemotherapeutic agent 1, 3-bis(2-chloroethyl)-1-nitrosourea (BCNU) by gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 1-(2-Methoxyethyl)-1-nitrosourea as a DNA Alkylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1-(2-Methoxyethyl)-1-nitrosourea (MNEU) as a DNA alkylating agent. Due to the limited availability of specific experimental data for MNEU in publicly accessible literature, this document leverages data from closely related and well-characterized nitrosoureas, such as Methylnitrosourea (MNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), to provide a comparative framework for evaluating its potential performance.
Mechanism of Action: DNA Alkylation by Nitrosoureas
Nitrosoureas are a class of chemotherapy drugs that exert their cytotoxic effects through the alkylation of DNA. This process involves the transfer of an alkyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The 2-chloroethylnitrosoureas, a subclass to which MNEU belongs, are known to form monoadducts that can subsequently lead to the formation of interstrand cross-links (ICLs) in DNA, which are particularly cytotoxic lesions.
Data Presentation: Comparative Performance of Nitrosoureas
The following tables summarize quantitative data for well-studied nitrosoureas to provide a benchmark for the expected performance of MNEU.
Table 1: Comparative Cytotoxicity of Nitrosoureas in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| MNEU | Data not available | |||
| MNU | HeLa | MTT Assay | ~500 | Fictional Data for Illustration |
| BCNU | U251 Glioblastoma | Clonogenic Assay | ~20 | Fictional Data for Illustration |
| BCNU | SF-767 Glioblastoma | Clonogenic Assay | ~50 | Fictional Data for Illustration |
| CCNU | L1210 Leukemia | In vitro culture | ~10 | Fictional Data for Illustration |
Note: The IC50 values are highly dependent on the cell line and assay conditions.
Table 2: In Vivo Antitumor Activity of Nitrosoureas in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MNEU | Data not available | |||
| BCNU | Glioblastoma Xenograft | 30 mg/kg, i.p., single dose | ~60 | Fictional Data for Illustration |
| CCNU | Lewis Lung Carcinoma | 20 mg/kg, p.o., single dose | ~75 | Fictional Data for Illustration |
| MNU | Mammary Carcinoma | 50 mg/kg, i.v., weekly | ~45 | Fictional Data for Illustration |
Note: In vivo efficacy is dependent on the tumor model, drug dose, and administration route.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DNA alkylating agents are provided below.
Protocol 1: Determination of DNA Adduct Formation by HPLC-MS/MS
This protocol outlines a method for the quantification of DNA adducts formed by nitrosourea treatment.
-
Cell Culture and Treatment: Culture human cancer cells to 70-80% confluency. Treat cells with varying concentrations of the nitrosourea agent (e.g., MNEU, MNU, BCNU) for a specified duration (e.g., 24 hours).
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC-MS/MS Analysis: Analyze the nucleoside digest using a high-performance liquid chromatography system coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Quantification: Use stable isotope-labeled internal standards for the expected DNA adducts to quantify the amount of specific adducts formed per microgram of DNA.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nitrosourea agent for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol details the evaluation of a compound's antitumor activity in an animal model.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer the nitrosourea agent via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 3-4 days.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition percentage and assess other parameters such as body weight changes and overall survival.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of DNA alkylating agents.
Caption: Mechanism of DNA Alkylation by MNEU.
A Comparative Analysis of the Mutagenic Potential of Different Nitrosoureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potential of four key nitrosourea compounds: Carmustine (BCNU), Lomustine (CCNU), Semustine (MeCCNU), and Streptozotocin. The information is supported by experimental data from various studies, with a focus on quantitative comparisons where available. Detailed methodologies for key mutagenicity assays are provided to aid in the replication and interpretation of these findings.
Executive Summary
Nitrosoureas are a class of alkylating agents known for their use in chemotherapy. However, their clinical utility is often accompanied by significant mutagenic and carcinogenic side effects. This guide delves into the comparative mutagenic potential of Carmustine, Lomustine, Semustine, and Streptozotocin, assessed through standard genotoxicity assays: the Ames test, the micronucleus assay, and the comet assay. While direct comparative studies with uniform methodologies are limited, this guide synthesizes available data to provide a relative understanding of their mutagenic capabilities.
Data Presentation
The following tables summarize the available quantitative data on the mutagenic potential of the selected nitrosoureas. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Ames Test Results for Nitrosourea Compounds
| Nitrosourea | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference(s) |
| Carmustine (BCNU) | TA1535, TA100 | Required for maximal activity | Data not uniformly reported in revertants/nmol | [1] |
| Lomustine (CCNU) | TA1535, TA100 | Required for maximal activity | Data not uniformly reported in revertants/nmol | [1] |
| Semustine (MeCCNU) | TA1535, TA100 | Required for maximal activity | Data not uniformly reported in revertants/nmol | [1] |
| Streptozotocin | TA1535, TA100 | Not specified/variable | High mutagenic activity reported | [2] |
Note: Quantitative data in a standardized "revertants/nmol" format is not consistently available across studies for a direct comparison.
Table 2: Micronucleus Assay Results for Nitrosourea Compounds
| Nitrosourea | Cell Type/Organism | Dose Range | Endpoint | Observations | Reference(s) |
| Carmustine (BCNU) | Mouse bone marrow | Not specified | Micronucleated polychromatic erythrocytes (MN-PCE) | Induces micronuclei | [3] |
| Lomustine (CCNU) | Not specified | Not specified | Not specified | Known to be clastogenic | |
| Semustine (MeCCNU) | Not specified | Not specified | Not specified | Known to be clastogenic | |
| Streptozotocin | Rat bone marrow and peripheral blood | 10, 30, 100 mg/kg | MN-PCE and micronucleated reticulocytes (MN-RET) | Dose-dependent increase in micronuclei |
Table 3: Comet Assay Results for Nitrosourea Compounds
| Nitrosourea | Cell Type/Organism | Dose Range | Endpoint | Observations | Reference(s) |
| Carmustine (BCNU) | Not specified | Not specified | % Tail DNA | Induces DNA strand breaks | |
| Lomustine (CCNU) | Not specified | Not specified | % Tail DNA | Induces DNA strand breaks | |
| Semustine (MeCCNU) | Not specified | Not specified | % Tail DNA | Induces DNA strand breaks | |
| Streptozotocin | Rat bone marrow cells and lymphocytes | 30 mg/kg | % Tail DNA | Significant induction of DNA damage |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium.
1. Bacterial Strains: Commonly used strains for nitrosourea testing include TA100 and TA1535, which are sensitive to base-pair substitution mutagens.
2. Metabolic Activation: Nitrosoureas often require metabolic activation to exert their mutagenic effects. A rat liver homogenate (S9 fraction) is typically included in the assay.
3. Procedure:
- Preparation: Overnight cultures of the Salmonella tester strains are prepared. The test compound is dissolved in a suitable solvent (e.g., DMSO).
- Plate Incorporation Method:
- To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution (at various concentrations), and 0.5 ml of the S9 mix (if required).
- The mixture is poured onto a minimal glucose agar plate.
- Pre-incubation Method:
- The test compound, bacterial culture, and S9 mix are incubated together at 37°C for a short period (e.g., 20-30 minutes) before being mixed with the top agar and poured onto the plate. This method can increase the sensitivity for some compounds.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Micronucleus Assay
This assay detects chromosomal damage in the form of micronuclei in developing red blood cells (erythrocytes).
1. Animal Model: Typically, mice or rats are used.
2. Administration of Test Compound: The nitrosourea is administered to the animals, usually via intraperitoneal injection or oral gavage, at various dose levels.
3. Sample Collection:
- Bone marrow is collected from the femur at specific time points after treatment (e.g., 24 and 48 hours).
- Peripheral blood can also be used, particularly for scoring micronucleated reticulocytes.
4. Slide Preparation and Staining:
- Bone marrow cells are flushed from the femur, and a cell suspension is prepared.
- Smears are made on microscope slides, air-dried, and stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature), such as Giemsa or acridine orange.
5. Scoring:
- A minimum of 2000 PCEs per animal are scored for the presence of micronuclei.
- The ratio of PCEs to NCEs is also determined to assess cytotoxicity.
- A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
1. Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., bone marrow, peripheral blood lymphocytes) or from cultured cells treated with the nitrosourea.
2. Embedding Cells in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
3. Lysis: The slides are immersed in a high-salt, detergent-containing lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA ("nucleoids").
4. Alkaline Unwinding and Electrophoresis:
- The slides are placed in an electrophoresis tank containing a high pH alkaline buffer (pH > 13) to unwind the DNA.
- An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (fragments) migrates faster and further than intact DNA, forming a "comet tail."
5. Staining and Visualization: The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green), and visualized using a fluorescence microscope.
6. Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail (% Tail DNA) is a common metric for DNA damage. An increase in % Tail DNA indicates a genotoxic effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Nitrosourea-induced DNA damage and cellular response pathway.
Caption: Experimental workflow for the Ames test.
Caption: In vivo micronucleus assay workflow.
Caption: Alkaline comet assay workflow.
References
A Head-to-Head Comparison of 1-(2-Methoxyethyl)-1-nitrosourea and ENU in In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two potent alkylating agents: 1-(2-Methoxyethyl)-1-nitrosourea (MNEU) and N-ethyl-N-nitrosourea (ENU). While ENU is a well-characterized mutagen and carcinogen widely used in genetic research, data on MNEU is comparatively scarce. This report synthesizes the available experimental data to offer a comparative analysis of their carcinogenic potential and underlying mechanisms, addressing a critical knowledge gap for researchers designing in vivo studies.
Executive Summary
Data Presentation: Carcinogenicity
The following tables summarize the key quantitative data from in vivo carcinogenicity studies of MNEU, HNU, and ENU.
Table 1: Carcinogenicity of MNEU and HNU in F344 Rats
| Compound | Dose | Route of Administration | Target Organs for Tumors | Potency Indicator |
| MNEU | 1.6 mg, twice a week | Gavage | Lung, Colon | Animals died earlier than HNU-treated group, indicating greater potency.[1] |
| 3.2 mg, twice a week | Gavage | Lung, Colon | Earlier death compared to the lower MNEU dose.[1] | |
| HNU | 14 mg, twice a week for 18 weeks | Gavage | Lung, Colon, Thyroid, Forestomach, Tongue, Duodenum, Jejunum, Zymbal's Gland, Thymus, Mammary Gland | Death of all animals by week 34.[1] |
| 1.4 mg, twice a week | Gavage | Similar tumor distribution as high dose, but fewer tumors in the duodenum and jejunum. | Animals survived much longer than the high-dose group.[1] |
Table 2: Comparative Carcinogenicity of HNU and ENU in Female C57BL/Cbl Mice
| Compound | Metric | Value | Potency Comparison |
| HNU | LD50 | Same as ENU | Slightly more potent than ENU as a carcinogen in this system.[2] |
| ENU | LD50 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Carcinogenicity Study of MNEU and HNU in F344 Rats
-
Animals: Male and female F344 rats.
-
Test Compounds: this compound (nitrosomethoxyethylurea) and 1-(2-hydroxyethyl)-1-nitrosourea (nitrosohydroxyethylurea).
-
Administration: The compounds were administered by gavage twice a week.
-
Dosage Groups:
-
HNU: 14 mg twice a week for 18 weeks, and a lower dose of 1.4 mg twice a week.
-
MNEU: An equimolar dose to the lower HNU dose (1.6 mg twice a week), and a higher dose of 3.2 mg twice a week.
-
-
Endpoint: The study recorded the time of death and the incidence and location of tumors, which were identified through pathological examination.[1]
Carcinogenicity Study of HNU and ENU in C57BL/Cbl Mice
-
Animals: Female C57BL/Cbl mice.
-
Test Compounds: 1-(2-hydroxyethyl)-1-nitrosourea (HNU) and N-ethyl-N-nitrosourea (ENU).
-
Administration: Single intraperitoneal (i.p.) injection.
-
Endpoints:
-
LD50 Determination: The median lethal dose (LD50) was determined for HNU and compared to the known LD50 of ENU.
-
Carcinogenicity Assessment: The ability of HNU to induce lymphocytic thymic lymphomas was assessed and compared to the known carcinogenic activity of ENU in this model system.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental designs.
References
Confirming the Mechanism of Action of Chloroethylnitrosoureas through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of chloroethylnitrosoureas, a class of alkylating agents used in chemotherapy, with a focus on confirming their mechanism of action through genetic knockouts. Due to the limited availability of specific data for 1-(2-Methoxyethyl)-1-nitrosourea (MENU), this guide will utilize the well-characterized third-generation nitrosourea, Fotemustine, as a representative compound. Fotemustine shares the critical chloroethylnitrosourea moiety responsible for the class's anticancer activity and its interaction with the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is well-documented. This allows for a robust comparative analysis with other nitrosoureas like Carmustine (BCNU).
Mechanism of Action: DNA Alkylation and the Role of MGMT
Chloroethylnitrosoureas exert their cytotoxic effects by alkylating DNA, leading to the formation of interstrand cross-links (ICLs). This process inhibits DNA replication and transcription, ultimately triggering cell death. The key steps in this mechanism are:
-
Initial Alkylation: The nitrosourea compound spontaneously decomposes to form a reactive chloroethyl cation.
-
Monoadduct Formation: This cation preferentially alkylates the O6 position of guanine bases in the DNA, forming an O6-chloroethylguanine monoadduct.
-
Interstrand Cross-link Formation: In a delayed reaction, the chloroethyl group of the monoadduct reacts with a cytosine on the opposite DNA strand, forming a lethal interstrand cross-link.
A critical factor in cellular resistance to chloroethylnitrosoureas is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the alkyl group from the O6 position of guanine, thereby preventing the formation of the interstrand cross-link and mitigating the drug's cytotoxic effect.
Performance Comparison: Wild-Type vs. MGMT Knockout
The sensitivity of cancer cells to chloroethylnitrosoureas is significantly influenced by their MGMT expression status. Genetic knockout of the MGMT gene provides a direct method to confirm its role in drug resistance. The following table summarizes the expected cytotoxic effects of Fotemustine and BCNU on cell lines with and without functional MGMT.
| Cell Line Genotype | Treatment | Expected IC50 (µM) | Rationale | Supporting Evidence |
| Wild-Type (MGMT-proficient) | Fotemustine | Higher | Functional MGMT repairs O6-chloroethylguanine adducts, preventing ICL formation and leading to drug resistance. | |
| BCNU | Higher | Similar to Fotemustine, MGMT repairs BCNU-induced DNA adducts, conferring resistance. | ||
| MGMT Knockout (MGMT-deficient) | Fotemustine | Lower | Absence of MGMT allows O6-chloroethylguanine adducts to persist, leading to increased ICL formation and enhanced cytotoxicity. | |
| BCNU | Lower | Lack of MGMT-mediated repair results in increased sensitivity to BCNU-induced DNA damage. |
Note: IC50 values are highly cell-line dependent and the terms "Higher" and "Lower" are relative comparisons between wild-type and knockout cells for the same drug.
Experimental Protocols
To experimentally validate the mechanism of action and compare the efficacy of different nitrosoureas, a series of well-defined experiments are required. Below are detailed protocols for key assays.
CRISPR-Cas9 Mediated Knockout of the MGMT Gene
This protocol outlines the generation of a stable MGMT knockout cancer cell line.
Materials:
-
Target cancer cell line (e.g., U87 glioblastoma)
-
CRISPR-Cas9 plasmid system with MGMT-targeting gRNA
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Cell culture media and supplements
-
PCR reagents and primers for sequencing
-
Antibodies for Western blotting (anti-MGMT and loading control)
Procedure:
-
gRNA Design and Plasmid Preparation: Design and clone a gRNA sequence targeting an early exon of the MGMT gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate and expand single-cell clones.
-
Expansion and Screening: Expand the resulting colonies and screen for the absence of MGMT protein expression by Western blot.
-
Genotypic Validation: Confirm the knockout at the genomic level by PCR amplifying the targeted region and verifying the presence of insertions or deletions (indels) through Sanger sequencing.
Cell Viability (IC50) Assay
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Wild-type and MGMT knockout cell lines
-
Fotemustine and BCNU
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and MGMT knockout cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Fotemustine and BCNU and treat the cells for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot for MGMT Expression
This protocol confirms the absence of MGMT protein in the knockout cell line.
Materials:
-
Cell lysates from wild-type and MGMT knockout cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-MGMT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare whole-cell lysates from both cell lines and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary anti-MGMT antibody.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Alkaline Elution Assay for DNA Interstrand Cross-links
This assay quantifies the formation of DNA interstrand cross-links.
Materials:
-
Wild-type and MGMT knockout cells
-
Nitrosourea compounds
-
Lysis solution
-
Elution buffer (alkaline)
-
DNA-binding fluorescent dye (e.g., Hoechst 33258)
-
Filter membranes
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Cell Treatment and Labeling: Treat cells with the nitrosourea compounds. A DNA-labeling agent can be incorporated prior to treatment for radioactive detection, or a fluorescent dye can be used post-elution.
-
Cell Lysis on Filter: Load the treated cells onto a filter membrane and lyse them with a detergent-containing solution.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer at a constant flow rate. The presence of ICLs will slow down the rate of DNA elution.
-
Quantification: Collect fractions of the eluted DNA and quantify the amount of DNA in each fraction using a fluorescent dye or by measuring radioactivity.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction of eluted DNA. A higher retention of DNA in treated cells compared to control cells indicates the presence of ICLs.
A Comparative Analysis of the Therapeutic Index of 1-(2-Methoxyethyl)-1-nitrosourea (MCNU) and CCNU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, nitrosoureas represent a class of alkylating agents with significant clinical utility, particularly for their ability to cross the blood-brain barrier. Among these, 1-(2-Methoxyethyl)-1-nitrosourea (MCNU, Ranimustine) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU, Lomustine) have been subjects of investigation for their antitumor activities. A critical determinant of a chemotherapeutic agent's clinical value is its therapeutic index, the ratio between its toxic dose and its effective therapeutic dose. This guide provides a comparative evaluation of the therapeutic index of MCNU versus CCNU, supported by available preclinical and clinical data.
Mechanism of Action
Both MCNU and CCNU belong to the nitrosourea class of alkylating agents. Their primary mechanism of action involves the generation of reactive intermediates that alkylate DNA and proteins, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
The general mechanism for nitrosoureas involves the following steps:
-
Decomposition: Nitrosoureas are unstable and decompose in vivo.
-
Formation of Reactive Species: This decomposition yields a chloroethyl diazonium hydroxide and an isocyanate.
-
DNA Alkylation: The chloroethyl moiety alkylates nucleophilic sites on DNA bases, particularly the O6 position of guanine.
-
Cross-linking: A subsequent reaction can lead to the formation of interstrand and intrastrand cross-links in the DNA, which are highly cytotoxic.
-
Carbamoylation: The isocyanate can react with proteins, potentially inhibiting DNA repair enzymes and contributing to the overall cytotoxic effect.
Comparative Efficacy and Toxicity
Preclinical Data
Preclinical studies in animal models provide the foundational data for comparing the therapeutic window of MCNU and CCNU.
Antitumor Activity:
One study compared the antitumor activities of several nitrosourea derivatives, including MCNU and CCNU, against a human mammary breast carcinoma (MX-1) xenograft in nude mice. In this model, a single treatment of MCNU at 15 mg/kg resulted in a 73% tumor regression, while CCNU at 50 mg/kg led to a 69% tumor regression, suggesting comparable efficacy at the tested doses.
Another study in mice with L1210 leukemia indicated that the therapeutic ratios of MCNU and CCNU were "almost similar".[2]
Toxicity (LD50):
The LD50, or the dose that is lethal to 50% of the test population, is a common measure of acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| MCNU (Ranimustine) | Rat (male) | Oral | 50[3] |
| Rat (male) | Intraperitoneal (i.p.) | 42[3] | |
| Rat (male) | Intravenous (i.v.) | 42[3] | |
| CCNU (Lomustine) | Rat | Oral | 70[4] |
Note: These values are from different sources and may not be directly comparable due to potential variations in experimental conditions.
Clinical Data
Clinical trials provide insights into the real-world efficacy and toxicity profiles of these drugs in human patients.
Efficacy:
A randomized clinical trial compared the effectiveness of CCNU and methyl-CCNU (a close analog of MCNU) in patients with advanced lymphomas. The response rates varied depending on the type of lymphoma:
| Lymphoma Type | CCNU Response Rate | Methyl-CCNU Response Rate |
| Hodgkin's Disease | 42% (14/33) | 15% (3/20) |
| Lymphosarcoma | 21% (3/14) | 21% (3/14) |
| Reticulum Cell Sarcoma | 15% (2/13) | 27% (4/15) |
In this study, CCNU appeared to be more effective for Hodgkin's disease, while methyl-CCNU showed a slightly better response in reticulum cell sarcoma.
Toxicity:
The primary dose-limiting toxicity for both MCNU and CCNU is delayed myelosuppression (bone marrow suppression), leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). Other reported toxicities include nausea, vomiting, and in the case of CCNU, potential for pulmonary and hepatic toxicity with long-term use.[5]
Signaling Pathways in Nitrosourea-Induced Apoptosis
The cytotoxic effects of nitrosoureas culminate in the induction of apoptosis. While the specific signaling cascades for MCNU are not as extensively detailed in publicly available literature, the pathways for CCNU-induced apoptosis have been investigated.
CCNU, through its DNA-damaging effects, can trigger both intrinsic and extrinsic apoptotic pathways. This can involve the activation of stress-activated protein kinases (SAPK/JNK) and p38 MAPK pathways, which in turn can modulate the activity of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of nitrosoureas.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of MCNU or CCNU.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the antitumor efficacy of the drugs in a living organism, typically mice.
Workflow:
-
Tumor Cell Implantation: Human cancer cells (e.g., MX-1 breast cancer cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Animal Grouping: The mice are randomly assigned to different treatment groups (e.g., vehicle control, MCNU-treated, CCNU-treated).
-
Drug Administration: The drugs are administered to the mice according to a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth curves for each group are plotted, and the percentage of tumor growth inhibition is calculated.
Acute Toxicity (LD50) Determination in Rodents
This protocol is designed to determine the dose of a substance that is lethal to 50% of the animal population.
Workflow:
-
Animal Selection: A specific strain of rats or mice of a defined age and weight range is selected.
-
Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the approximate dose range that causes mortality.
-
Main Study: Several groups of animals are treated with a series of graded doses of the test substance (e.g., MCNU or CCNU) via a specific route of administration (e.g., oral gavage). A control group receives the vehicle only.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The number of mortalities in each dose group is recorded, and a statistical method (e.g., probit analysis) is used to calculate the LD50 value.
Conclusion
Based on the available data, a definitive statement declaring one drug to have a superior therapeutic index over the other is challenging. Preclinical studies suggest that MCNU and CCNU have comparable antitumor efficacy in certain models. The acute toxicity data in rats indicates that MCNU may be slightly more toxic at higher doses. Clinical data with a close analog of MCNU (methyl-CCNU) shows variable comparative efficacy to CCNU depending on the cancer type.
References
Benchmarking the in vitro activity of 1-(2-Methoxyethyl)-1-nitrosourea against known anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide aims to provide a comparative benchmark of the in vitro anticancer activity of the novel compound 1-(2-Methoxyethyl)-1-nitrosourea (MENU). However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of in vitro cytotoxicity data, such as IC50 values, for MENU against cancer cell lines. Consequently, a direct quantitative comparison with established anticancer drugs is not feasible at this time. This document, therefore, presents a framework for such a comparison, detailing the established mechanisms of action for the nitrosourea class of compounds, standardized experimental protocols for assessing in vitro activity, and comparative data for well-known anticancer drugs. This information is intended to serve as a valuable resource for researchers planning to evaluate the anticancer potential of MENU.
Introduction to Nitrosoureas as Anticancer Agents
Nitrosoureas are a class of alkylating agents that have been a component of cancer chemotherapy for decades. Their mechanism of action primarily involves the generation of reactive electrophilic species that alkylate DNA and other macromolecules, leading to cytotoxicity. This class of drugs, which includes well-known agents like carmustine (BCNU) and lomustine (CCNU), is particularly noted for its ability to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.
The general mechanism of nitrosourea-induced cytotoxicity involves the following key steps:
-
DNA Alkylation: Nitrosoureas decompose in vivo to form highly reactive chloroethyl or methyl carbonium ions. These ions readily react with nucleophilic sites on DNA bases, primarily the O6 position of guanine.
-
DNA Cross-linking: The initial alkylation can be followed by a secondary reaction, leading to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links are highly cytotoxic as they prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The extensive DNA damage caused by nitrosoureas activates cellular DNA damage response pathways. This can lead to the initiation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of a cascade of caspases.
Comparative In Vitro Activity of Standard Anticancer Drugs
To provide a reference for the potential efficacy of MENU, the following table summarizes the reported 50% inhibitory concentration (IC50) values for several established anticancer drugs across various cancer cell lines. It is crucial to note that IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions (e.g., drug exposure time, cell density), and the specific assay used.
| Drug | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| Cisplatin | A549 (Lung) | 7.49 ± 0.16 | 48 | MTT |
| MCF-7 (Breast) | Varies widely | 48-72 | MTT | |
| HeLa (Cervical) | Varies widely | 48-72 | MTT | |
| Temozolomide | U87 MG (Glioblastoma) | ~230 | 72 | MTT |
| T98G (Glioblastoma) | ~438 | 72 | MTT | |
| Carmustine (BCNU) | PC-3 (Prostate) | ~20 (in combination) | 48 | Not Specified |
| B16 (Melanoma) | Cytotoxic (specific IC50 not provided) | Not Specified | Not Specified |
Experimental Protocols for In Vitro Activity Assessment
Standardized and reproducible in vitro assays are fundamental for the accurate determination of a compound's anticancer activity. The two most common methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After drug incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Washing: Wash the plates with water to remove TCA and unbound components.
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Signaling Pathways in Nitrosourea-Induced Cell Death
The primary mechanism of action of nitrosoureas is the induction of DNA damage, which subsequently triggers apoptosis. The following diagram illustrates a generalized pathway of nitrosourea-induced cell death.
Caption: Generalized signaling pathway of nitrosourea-induced apoptosis.
Experimental Workflow for In Vitro Benchmarking
The following diagram outlines a logical workflow for the in vitro evaluation of a novel compound like MENU.
Caption: Workflow for in vitro anticancer drug evaluation.
Conclusion and Future Directions
While a direct benchmarking of this compound against known anticancer drugs is currently hampered by the lack of publicly available in vitro activity data, this guide provides the necessary framework for such an evaluation. The established protocols for MTT and SRB assays offer robust methods for determining the cytotoxic effects of MENU on a panel of cancer cell lines. The general mechanism of action of nitrosoureas, centered on DNA damage and apoptosis induction, provides a strong rationale for investigating MENU's anticancer potential.
Future research should focus on generating the critical in vitro cytotoxicity data for MENU. Once IC50 values are established, a direct and meaningful comparison with the data presented for standard anticancer drugs will be possible. Further mechanistic studies, including cell cycle analysis and apoptosis assays, will be crucial to elucidate the specific molecular pathways affected by the unique 2-methoxyethyl substitution of MENU. This will ultimately determine its potential as a novel and effective anticancer agent.
Comparative study of the DNA repair pathways induced by different nitrosourea compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Mechanisms of Carmustine (BCNU), Lomustine (CCNU), and Fotemustine
Nitrosourea compounds, a class of alkylating agents, have long been a cornerstone in the chemotherapy of various malignancies, particularly brain tumors, due to their ability to cross the blood-brain barrier. Their cytotoxic effects are primarily mediated through the induction of DNA damage, which, if left unrepaired, triggers cell cycle arrest and apoptosis. However, the efficacy of these drugs is often limited by the cell's intrinsic DNA repair capacity. This guide provides a comparative analysis of the DNA repair pathways induced by three prominent nitrosoureas: carmustine (BCNU), lomustine (CCNU), and fotemustine, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Path of DNA Alkylation
The fundamental mechanism of action for BCNU, CCNU, and fotemustine involves the alkylation of DNA. These compounds spontaneously decompose in vivo to yield reactive chloroethyl diazonium ions. These electrophilic intermediates readily attack nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial alkylation event leads to the formation of O6-chloroethylguanine monoadducts. Subsequently, a second intramolecular reaction occurs, resulting in the formation of highly cytotoxic DNA interstrand crosslinks (ICLs) between the N1 of guanine and the N3 of cytosine on the opposing DNA strand.[1] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.[2]
While all three nitrosoureas share this general mechanism, there are subtle differences in their chemical stability and the extent of DNA damage they induce. For instance, at equivalent cytotoxic concentrations, fotemustine has been shown to cause fewer DNA strand breaks and total crosslinks (including DNA-protein crosslinks) compared to BCNU and a related compound, MeCCNU.[3] Furthermore, the rate of removal of DNA damage induced by fotemustine appears to be more rapid.[3] A comparative study quantifying dG-dC crosslinks using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) revealed that nimustine (ACNU) exhibits remarkably higher crosslinking activity than BCNU, CCNU, and fotemustine.[3] Among the latter three, CCNU, which has the longest half-life, displays the lowest crosslinking activity.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the cytotoxic and DNA-damaging effects of carmustine (BCNU), lomustine (CCNU), and fotemustine.
Table 1: Comparative Cytotoxicity (IC50 Values) in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Carmustine (BCNU) IC50 (µM) | Lomustine (CCNU) IC50 (µM) | Fotemustine IC50 (µM) | Reference(s) |
| U87-MG | Methylated (Low MGMT) | ~54.40 | Not Reported | Not Reported | [4] |
| U87-MG | Not Specified | Not Reported | ~100 (2D culture) | Not Reported | [5] |
| U373-MG | Not Specified | Not Reported | ~150 (2D culture) | Not Reported | [5] |
| U87-R (TMZ-Resistant) | Not Specified | Not Reported | ~100 | Not Reported | [6] |
| U251-R (TMZ-Resistant) | Not Specified | Not Reported | ~120 | Not Reported | [6] |
| U343-R (TMZ-Resistant) | Not Specified | Not Reported | ~150 | Not Reported | [6] |
| CAL77 (Mer-) | Deficient | Not Reported | Not Reported | ~7-9 fold more sensitive than MGMT-proficient cells | [7] |
| A375 (Mer+) | Proficient | Not Reported | Not Reported | ~3 fold less sensitive than novel analogs | [7] |
Note: Direct comparative IC50 values for all three drugs in the same cell lines under identical experimental conditions are limited in the available literature. The data presented is compiled from multiple sources.
Table 2: Comparative DNA Interstrand Crosslink (ICL) Formation
| Compound | Relative dG-dC Crosslinking Activity | Methodology | Reference(s) |
| Nimustine (ACNU) | Highest | HPLC-ESI-MS/MS | [3] |
| Carmustine (BCNU) | Intermediate | HPLC-ESI-MS/MS | [3] |
| Fotemustine (FTMS) | Lower than ACNU and BCNU | HPLC-ESI-MS/MS | [3] |
| Lomustine (CCNU) | Lowest | HPLC-ESI-MS/MS | [3] |
The Central Role of DNA Repair Pathways
The cellular response to nitrosourea-induced DNA damage is a complex interplay of multiple DNA repair pathways. The proficiency of these pathways is a critical determinant of cellular resistance to these chemotherapeutic agents.
O6-Methylguanine-DNA Methyltransferase (MGMT): The First Line of Defense
The most significant mechanism of resistance to nitrosoureas is the direct reversal of the initial O6-chloroethylguanine adduct by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2] MGMT acts as a "suicide" enzyme, transferring the alkyl group from the guanine base to a cysteine residue within its own active site. This action restores the integrity of the DNA but irreversibly inactivates the MGMT protein.[2] Consequently, high levels of MGMT activity in tumor cells can effectively prevent the formation of ICLs and confer significant resistance to nitrosoureas.[8][9] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are more sensitive to these agents.[10]
Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is primarily responsible for repairing small, non-helix-distorting base lesions, including those arising from alkylation. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then cleaved by an AP endonuclease. The resulting single-strand break is processed by either short-patch or long-patch repair, involving DNA polymerases and DNA ligase to fill the gap and seal the nick.
Mismatch Repair (MMR)
The Mismatch Repair (MMR) system corrects errors made during DNA replication and recombination, such as base-base mismatches and insertion-deletion loops. While not a primary repair pathway for the initial nitrosourea-induced adducts, MMR can play a role in the cellular response to this type of DNA damage. Deficiencies in the MMR pathway can lead to increased tolerance to some alkylating agents.
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
The highly cytotoxic ICLs are repaired by more complex pathways, primarily Homologous Recombination (HR) and, to a lesser extent, Non-Homologous End Joining (NHEJ). These pathways are typically activated in response to the double-strand breaks (DSBs) that can arise during the processing of ICLs.
Homologous Recombination (HR) is an error-free repair mechanism that uses a homologous DNA sequence (usually the sister chromatid) as a template to accurately repair the break. This pathway is most active in the S and G2 phases of the cell cycle.
References
- 1. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The nitrosoureas: carmustine (BCNU) and lomustine (CCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. O6-methylguanine-DNA methyltransferase (MGMT) transfectants of a 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)-sensitive colon cancer cell line selectively repopulate heterogenous MGMT+/MGMT- xenografts after BCNU and O6-benzylguanine plus BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(2-Methoxyethyl)-1-nitrosourea: A Step-by-Step Guide
The proper disposal of 1-(2-Methoxyethyl)-1-nitrosourea, a potent carcinogen and mutagen, is critical for laboratory safety and environmental protection. Due to its hazardous nature, this compound must be chemically inactivated before disposal. The following guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety Precautions
Before beginning any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat or disposable gown, nitrile gloves, and safety glasses or goggles. A respirator may be necessary depending on the form of the compound and the potential for aerosolization.[1][2]
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation exposure.[1]
-
Emergency Preparedness: Have an emergency plan in place for spills or accidental exposure. This should include access to an eyewash station, a safety shower, and appropriate first aid supplies.
II. Chemical Inactivation: The Preferred Disposal Method
Chemical decontamination is the recommended method for rendering this compound non-hazardous. A highly effective and validated procedure involves the use of aluminum-nickel alloy in a basic solution.[3][4] This method has been demonstrated to achieve at least 99.98% destruction of various nitrosourea compounds without the formation of hazardous byproducts like diazoalkanes.[3][4]
Experimental Protocol for Chemical Inactivation:
-
Waste Collection: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Preparation of Decontamination Solution: In a suitable container within a fume hood, prepare the decontamination solution.
-
Treatment Process:
-
Carefully add the waste material to the decontamination solution.
-
Slowly add aluminum:nickel alloy powder to the mixture.
-
Gradually increase the basicity of the solution, for example, by the controlled addition of a potassium hydroxide solution.[4] The solution may become thick, and additional basic solution can be added to facilitate stirring.[4]
-
-
Reaction and Verification: Allow the reaction to proceed to completion. The completeness of the destruction can be verified through analytical methods such as chromatography to confirm the absence of the parent N-nitroso compound.[3]
-
Final Disposal: Once the absence of this compound is confirmed, the resulting solution can be neutralized and disposed of in accordance with local and institutional regulations for non-hazardous chemical waste.
| Decontamination Method Efficacy | |
| Method | Treatment with aluminum:nickel alloy powder in a progressively basic medium |
| Reported Destruction Efficiency | ≥ 99.98% for tested nitrosamides[3][4] |
| Hazardous Byproducts (Diazoalkanes) | Not detected in yields greater than 0.1%[3][4] |
| Mutagenicity of Final Mixture | Generally not more than 3 times background levels (exceptions for compounds with a 2-chloroethyl group)[3][4] |
III. Alternative Disposal for Small Quantities
For very small quantities of waste, or if the chemical inactivation procedure is not feasible, the following alternative should be followed:
-
Containment: Securely contain the waste in a labeled, leak-proof container.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) or Chemical Safety office for pickup and disposal by a licensed professional waste disposal service.[1][5] Do not attempt to dispose of untreated this compound in the regular trash or down the drain.[6]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-Methoxyethyl)-1-nitrosourea
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 1-(2-Methoxyethyl)-1-nitrosourea. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound is a potent chemical that requires stringent safety measures. Due to its structural similarity to other hazardous nitrosourea compounds, such as N-Nitroso-N-methylurea, it should be handled with the utmost care as a suspected carcinogen, mutagen, and reproductive hazard.[1][2][3][4] This guide will provide researchers, scientists, and drug development professionals with the necessary information for its safe use.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5][6] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[7] Inspect gloves for any signs of damage before use.[1] |
| Body Protection | Gown/Coverall | A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back is mandatory.[6] For extensive handling, a "bunny suit" or coverall provides full-body protection.[6] |
| Eye Protection | Goggles/Face Shield | Tightly fitting safety goggles are required.[1] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[6] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 respirator or higher is necessary, particularly when handling the powdered form of the compound.[5][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps to be followed before, during, and after handling this compound to minimize the risk of exposure.
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[5][8]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Spill Kit: A spill kit specifically for hazardous chemicals should be available and all personnel trained on its use.
-
Waste Containers: Properly labeled, sealed, and leak-proof containers for solid and liquid waste must be prepared in the designated handling area.
2. Handling Procedures:
-
Donning PPE: Follow a strict procedure for putting on PPE, starting with shoe covers, followed by the inner pair of gloves, gown, outer pair of gloves, respirator, and finally, eye protection.
-
Weighing and Reconstitution: Handle the solid compound with extreme care to avoid generating dust. Weighing should be done on a tared container within the containment of a fume hood. When reconstituting, add the solvent slowly to the solid to prevent splashing.
-
Solution Handling: Use a closed-system transfer device (CSTD) whenever possible to minimize the risk of spills and aerosol generation.[7]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][2][3] Avoid touching surfaces outside of the designated area with gloved hands.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of 70% ethanol is often used for this purpose.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, respirator, shoe covers, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, gowns, and labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste in a separate, labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: All waste generated from handling this compound must be disposed of through your institution's hazardous waste management program.[8] Do not dispose of this chemical down the drain or in the regular trash.[9]
Caption: Logical flow for the proper disposal of this compound waste.
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical before use.
References
- 1. store.sangon.com [store.sangon.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pogo.ca [pogo.ca]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

